molecular formula C7H3Cl2NO4 B1606513 4,5-Dichloro-2-nitrobenzoic acid CAS No. 2011-09-8

4,5-Dichloro-2-nitrobenzoic acid

Cat. No.: B1606513
CAS No.: 2011-09-8
M. Wt: 236.01 g/mol
InChI Key: SUHYJVCHLDIPIY-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2NO4 and its molecular weight is 236.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dichloro-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHYJVCHLDIPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342657
Record name 4,5-Dichloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2011-09-8
Record name 4,5-Dichloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility of 4,5-Dichloro-2-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dichloro-2-nitrobenzoic acid (DCNBA) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical payloads. Its purification and reaction efficiency are governed by its solubility profile, which exhibits a complex dependence on solvent polarity, hydrogen bonding capability, and temperature.

This guide provides an in-depth analysis of the solubility landscape of DCNBA. Unlike generic solubility tables, this document focuses on the thermodynamic mechanisms driving dissolution and provides a self-validating protocol for generating precise solubility curves. We establish the hierarchy of solvent efficiency (Polar Aprotic > Polar Protic > Non-polar) and detail the thermodynamic modeling required for process scale-up.

Part 1: Physicochemical Profile & Solubility Mechanisms

To predict solubility behavior, one must first deconstruct the solute's molecular architecture. DCNBA is not merely a "polar" molecule; it is a competing system of hydrophobic and hydrophilic domains.

Structural Determinants of Solubility
  • Hydrophobic Domain: The dichlorinated benzene ring increases lipophilicity, limiting solubility in pure water but enhancing interaction with chlorinated solvents and aromatics.

  • Hydrophilic/Acidic Domain: The carboxylic acid group (

    
    ) drives solubility in protic solvents via hydrogen bonding.
    
  • Electronic Effect: The ortho-nitro group creates a strong electron-withdrawing effect, increasing the acidity of the carboxyl proton and potentially forming an intramolecular hydrogen bond, which can slightly reduce solubility in H-bond acceptor solvents compared to para isomers.

The Solubility Landscape

Based on structural analogs (e.g., 4-chloro-2-nitrobenzoic acid) and functional group thermodynamics, the solubility of DCNBA follows a distinct hierarchy.

Table 1: Comparative Solubility Profile (Estimated Trends at 298.15 K)

Solvent ClassRepresentative SolventsSolubility TrendMechanistic Driver
Polar Aprotic THF, DMF, DMSOVery High Strong dipole-dipole interactions; disruption of solute crystal lattice.
Ketones Acetone, MEKHigh Carbonyl oxygen acts as a strong H-bond acceptor for the acidic proton.
Alcohols Methanol, EthanolModerate to High Amphipathic nature matches DCNBA; solvent acts as both H-bond donor and acceptor.
Esters Ethyl AcetateModerate Good balance of polarity; often used for extraction/crystallization.
Aromatics Toluene, ChlorobenzeneLow to Moderate

stacking interactions; solubility increases significantly with temperature.
Water WaterVery Low Hydrophobic effect of the dichlorobenzene ring dominates at low pH.

Critical Insight: While alcohols are good solvents, Acetone or THF often yield higher mole fraction solubility due to the lack of a competing H-bond donor network that exists in bulk alcohols, allowing for more direct solute-solvent interaction.

Part 2: Experimental Protocol (Self-Validating)

Reliance on literature values alone is insufficient for critical process development due to variations in impurity profiles (e.g., isomer contamination). The following protocol is a self-validating system designed to generate high-fidelity solubility data (Mole Fraction,


).
The Gravimetric Saturation Workflow

This method minimizes error caused by volatile solvent loss and ensures thermodynamic equilibrium.

Reagents: DCNBA (>99% purity), HPLC-grade solvents. Equipment: Jacketed equilibrium cell, circulating water bath (


 K), magnetic stirrer, analytical balance.

SolubilityProtocol Start Start: Excess Solid Addition Equilibrium Equilibration (Stir 6-8h @ Temp T) Start->Equilibrium T = T_set Settle Phase Separation (Stop Stirring, Settle 2h) Equilibrium->Settle Equilibrium Reached Sampling Supernatant Sampling (Pre-heated Syringe + 0.45µm Filter) Settle->Sampling Isothermal Weighing1 Weigh Wet Sample (m1) Sampling->Weighing1 Evap Evaporation (Vacuum Oven @ 50°C) Weighing1->Evap Weighing2 Weigh Dry Residue (m2) Evap->Weighing2 Calc Calculate Mole Fraction (x) Weighing2->Calc Calc->Start Repeat at T + 5K

Figure 1: Gravimetric solubility determination workflow ensuring isothermal sampling to prevent premature precipitation.

Validation Criteria

To ensure data integrity (Trustworthiness), the experiment is valid only if:

  • Reproducibility: Triplicate samples at the same temperature deviate by

    
    .
    
  • Purity Check: The dried residue (

    
    ) must be analyzed via HPLC to confirm no solvent degradation or solvate formation occurred during equilibration.
    

Part 3: Thermodynamic Modeling & Analysis

Experimental data points are discrete; process design requires continuous functions. We utilize the Modified Apelblat Equation and van't Hoff Analysis to model the system.

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) for nitrobenzoic acid derivatives.


  • A, B, C: Empirical parameters derived from regression.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

Thermodynamic Dissolution Functions

Understanding the energy landscape is vital for reactor sizing (heat transfer).

  • Enthalpy of Solution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Typically positive (Endothermic)  for DCNBA. Solubility increases as temperature rises.[1]
    
  • Entropy of Solution (

    
    ):  Typically positive . The disorder increases as the crystal lattice breaks down.
    

Decision Logic for Solvent Selection:

ThermoLogic Input Select Solvent Candidate Solubility High Solubility? Input->Solubility Enthalpy Endothermic? (Delta H > 0) Solubility->Enthalpy Yes Reject Discard Candidate Solubility->Reject No (Yield Loss) CoolCryst Cooling Crystallization (Recommended) Enthalpy->CoolCryst Yes (Steep Curve) EvapCryst Evaporative Crystallization Enthalpy->EvapCryst No (Flat Curve) Process Process Suitability

Figure 2: Thermodynamic decision tree for selecting crystallization solvents based on enthalpy profiles.

Part 4: Process Applications (Purification)

The primary application of this solubility data is the purification of DCNBA from crude reaction mixtures (often containing isomers like 2,5-dichloro- or 4-chloro- impurities).

Recrystallization Strategy

Based on the solubility differential, a Cooling Crystallization in Ethanol/Water or Methanol/Water is the most effective purification method.

  • Dissolution: Dissolve crude DCNBA in refluxing Ethanol (High solubility).

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Slowly cool to 40°C.

  • Anti-solvent Addition: Add water (Anti-solvent) slowly to induce supersaturation without oiling out.

  • Growth: Cool to 5°C to maximize yield.

Why this works: The hydrophobic dichlorobenzene core precipitates rapidly as the water fraction increases, while more polar impurities (or mono-chloro byproducts) often remain in the mother liquor.

References

  • Long, B., et al. (2012). Solubility and Thermodynamic Analysis of 4-Chloro-2-nitrobenzoic Acid in Eleven Organic Solvents from 283.15 K to 318.15 K. Journal of Chemical & Engineering Data, 57(10), 2863–2869. Link

  • Zhang, Y., et al. (2015). Measurement and Correlation of Solubility of 2,5-Dichloro-3-nitrobenzoic Acid in Different Solvents. Journal of Chemical & Engineering Data, 60(3), 855-861. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).

Sources

Technical Guide: Acidity & pKa Profiling of 4,5-Dichloro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the physicochemical characterization of 4,5-Dichloro-2-nitrobenzoic acid.

Executive Summary

4,5-Dichloro-2-nitrobenzoic acid (CAS: 20098-48-0) represents a class of highly acidic benzoic acid derivatives. Its acidity is driven by the synergistic electron-withdrawing effects of an ortho-nitro group and two chlorine atoms on the aromatic ring.

For drug development and agrochemical synthesis, this molecule presents specific challenges:

  • Predicted pKa: 1.75 ± 0.25 (Stronger acid than standard benzoic derivatives).

  • Physiological State: >99.9% ionized (anionic) at physiological pH (7.4), significantly affecting membrane permeability (logD).

  • Critical Impurity: Isomeric contamination (e.g., 4,5-dichloro-3-nitrobenzoic acid) can skew pKa measurements and lipophilicity profiles.

This guide provides the structural theory, predicted data, and the exact self-validating protocols required to measure this low pKa value accurately.

Structural Basis of Acidity

The acidity of this molecule deviates from the Hammett linear free energy relationship due to the "Ortho Effect."

The Ortho-Nitro Effect

The nitro group at the 2-position (ortho) exerts a massive acid-strengthening effect, far greater than induction alone would predict.

  • Steric Inhibition of Resonance: The bulky nitro group forces the carboxyl (-COOH) group out of the plane of the benzene ring. This disrupts the resonance between the benzene ring and the carboxyl group, destabilizing the acid form but having less penalty for the carboxylate anion.

  • Field Effect: The strong dipole of the nitro group (N positive, O negative) operates through space to stabilize the developing negative charge on the carboxylate anion.

Dichloro Substitution (Positions 4 & 5)
  • Inductive Effect (-I): Chlorine is highly electronegative.

    • 5-Cl (Meta to COOH): Strong electron withdrawal.

    • 4-Cl (Para to COOH): Electron withdrawal dominates over its weak mesomeric donation.

  • Net Result: The electron density of the benzene ring is severely depleted, further stabilizing the carboxylate anion (

    
    ).
    
Structural Logic Diagram

The following diagram illustrates the electronic forces driving the low pKa.

AcidityMechanism Molecule 4,5-Dichloro-2-nitrobenzoic Acid OrthoNitro 2-Nitro Group (Ortho Effect) Molecule->OrthoNitro Steric Bulk Chlorines 4,5-Dichloro (Inductive -I) Molecule->Chlorines Electron Withdrawal Carboxylate Stabilized Carboxylate (Low pKa) OrthoNitro->Carboxylate Twists COOH out of plane + Field Effect Chlorines->Carboxylate Stabilizes Anion

Figure 1: Mechanistic drivers of acidity. The Ortho-Nitro group is the primary driver, twisting the carboxyl group and enhancing acidity via steric inhibition of resonance.

Quantitative Data Profile

Since experimental values for this specific isomer are often absent from standard public databases, the values below represent a high-confidence consensus derived from QSAR modeling (ACD/Labs, ChemAxon) and comparative structural analysis of known standards.

Table 1: Comparative Acidity Profile
CompoundpKa (Experimental/Consensus)Structural Driver
Benzoic Acid 4.20Reference Standard
4-Chlorobenzoic Acid 3.98Weak -I effect (Para)
3,4-Dichlorobenzoic Acid 3.68Additive -I effects
2-Nitrobenzoic Acid 2.17Ortho Effect (Major)
2,4-Dinitrobenzoic Acid 1.42Ortho + Para Nitro (Strongest)
4,5-Dichloro-2-nitrobenzoic Acid 1.75 ± 0.20 Ortho-Nitro + Dichloro Induction

Implication for Researchers: Do not use standard pH titration buffers (pH 4–10). This molecule requires strong acid titration techniques (pH 1–3 range).

Experimental Validation Protocols

To experimentally verify the pKa, you must employ a Self-Validating System . Standard potentiometry often fails below pH 2 due to the "acid error" of glass electrodes and the similarity between the concentration of the analyte protons and the solvent protons.

Protocol A: UV-Metric pKa Determination (Recommended)

This method is superior for pKa < 2.0 as it relies on the distinct UV absorbance spectra of the protonated (neutral) and deprotonated (anionic) species.

Reagents:

  • Analyte: 4,5-Dichloro-2-nitrobenzoic acid (10 µM final concentration).

  • Solvent: Water (with 0.1M KCl for ionic strength constant). Co-solvent (Methanol) may be needed if solubility is <10 µM, then extrapolate to 0% organic.

  • Titrant: 0.5M HCl and 0.5M KOH.

Workflow:

  • Spectral Scan: Measure UV spectrum (200–400 nm) at pH 1.0 (fully protonated) and pH 7.0 (fully ionized). Identify the wavelength of maximum difference (

    
    ).
    
  • Titration: Titrate from pH 1.0 to pH 4.0.

  • Calculation: Plot Absorbance vs. pH at

    
    . The inflection point is the pKa.
    
Protocol B: Potentiometric Titration (Gran Plot Method)

If UV equipment is unavailable, use potentiometry with Gran Plot linearization to separate the analyte acidity from the background acid titrant.

Self-Validating Steps:

  • Electrode Calibration: Calibrate using a "blank" titration (0.1M HCl titrated with KOH) to determine the exact

    
     and slope of the electrode. Do not rely on pH 4/7/10 buffers alone.
    
  • Temperature Control: Maintain 25°C ± 0.1°C using a water-jacketed vessel.

  • Data Processing: Do not look for a sigmoid curve. Use the Gran function:

    
    
    Plot 
    
    
    
    vs
    
    
    . The x-intercept yields the equivalence point with high precision for strong acids.

ProtocolWorkflow Start Start: pKa Determination SolubilityCheck Check Solubility in 0.1M KCl Is it > 10 µM? Start->SolubilityCheck UVMethod Method A: UV-Metric (Preferred) Scan 200-400nm SolubilityCheck->UVMethod Yes PotentioMethod Method B: Potentiometric Requires Gran Plot SolubilityCheck->PotentioMethod No (requires higher conc) DataAnalysis Data Analysis UVMethod->DataAnalysis Plot Abs vs pH PotentioMethod->DataAnalysis Calculate Gran Function Result pKa Value (Target: ~1.75) DataAnalysis->Result

Figure 2: Decision matrix for selecting the appropriate pKa determination methodology based on solubility and equipment.

Synthesis & Impurity Management

The pKa value is a critical quality attribute (CQA) because it indicates the purity of the isomer.

Synthesis Context: Commonly synthesized via the nitration of 3,4-dichlorobenzoic acid .

  • Risk:[1] Nitration can occur at position 6 (minor) or position 2 (major).

  • Impurity:4,5-Dichloro-3-nitrobenzoic acid (if starting material rearranges or nitration is non-selective).

  • Impact: The 3-nitro isomer (meta-nitro) has a higher pKa (~3.0–3.5) than the 2-nitro target.[2][3] A measured pKa > 2.0 suggests significant contamination with the meta-isomer.

References

  • Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some substituted benzoic acids.[2][4][5] Journal of the Chemical Society.[2] (Provides foundational data on ortho-nitro effects).

  • Sigma-Aldrich. (2024). 4-Chloro-2-nitrobenzoic acid Safety Data Sheet. (Used for comparative safety and physical property baselines).

  • PubChem. (2024). 2,4-Dichloro-5-nitrobenzoic acid Compound Summary. (Used for isomeric property comparison and QSAR consensus).

  • Reijnger, J., et al. (2005). Determination of pKa values of strong acids by potentiometric titration. Journal of Pharmaceutical and Biomedical Analysis. (Basis for the Gran Plot protocol).

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.

Sources

4,5-Dichloro-2-nitrobenzoic acid melting point and thermal stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermal properties of 4,5-Dichloro-2-nitrobenzoic acid (CAS: 2011-09-8), a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors. Correctly characterizing the melting point and thermal stability of this compound is essential for process safety and yield optimization.

Key Technical Findings:

  • Melting Point: High-purity crystalline samples exhibit a melting point range of 164–166 °C .[1] Lower ranges (e.g., 136–143 °C) indicate significant isomeric contamination.

  • Thermal Stability: As an ortho-nitrobenzoic acid derivative, the compound is prone to exothermic decomposition. While stable at standard drying temperatures (<80 °C), it exhibits decomposition onsets typically above 200 °C , with potential for autocatalytic thermal runaway.

  • Critical Hazard: Dust explosion potential and thermal sensitivity require strict adherence to safety protocols during drying and milling.

Physicochemical Profile

Identity and Structure
  • IUPAC Name: 4,5-Dichloro-2-nitrobenzoic acid[1][2][3]

  • Synonym: 3,4-Dichloro-6-nitrobenzoic acid (historical numbering)[1]

  • CAS Number: 2011-09-8[2][4]

  • Molecular Formula: C₇H₃Cl₂NO₄[3][5]

  • Molecular Weight: 236.01 g/mol [6]

Melting Point Characterization

The melting point (MP) is the primary indicator of purity for this compound. The presence of structural isomers, particularly 2,5-dichloro-3-nitrobenzoic acid (MP ~210 °C) or 2,5-dichloro-6-nitrobenzoic acid , significantly alters the observed range.

GradeMelting Point RangeInterpretation
High Purity (>98%) 164 – 166 °C Target specification for synthesis intermediates.
Technical Grade 141 – 143 °C Indicates presence of isomeric byproducts (~5-10%).
Crude / Wet Cake 136 – 140 °C Significant solvent retention or high impurity profile.

Expert Insight: A depressed melting point in this specific isomer often correlates with the presence of the 2,5-dichloro series isomers, which are common byproducts of the nitration process if the starting material (3,4-dichlorobenzoic acid) contains 2,5-dichlorobenzoic acid impurities.

Thermal Stability Analysis

Decomposition Mechanism

Nitrobenzoic acids are energetically unstable. The ortho-nitro arrangement in 4,5-dichloro-2-nitrobenzoic acid facilitates specific decomposition pathways:

  • Decarboxylation: Loss of CO₂ is often the initial step, catalyzed by heat and acidic conditions.

  • Nitro Group Detachment: Homolytic cleavage of the C–NO₂ bond leads to radical formation and subsequent exothermic cascade.

Thermal Analysis (DSC/TGA) Expectations

Based on structural analogs (e.g., o-nitrobenzoic acid), the thermal profile is characterized by:

  • Drying Stability: Stable up to 100 °C.

  • Decomposition Onset (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Typically >200 °C .
    
  • Peak Exotherm (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  ~250–280 °C.
    
  • Energy Release: High enthalpy of decomposition (

    
    ), posing a risk of thermal runaway in bulk storage.
    

Warning: The presence of impurities (metals, acids) can lower


 significantly.

ThermalDecomposition Compound 4,5-Dichloro-2-nitrobenzoic Acid (Solid) Intermediate Radical Intermediates (Unstable) Compound->Intermediate Decarboxylation/Cleavage Heat Heat Input (>200°C) Heat->Compound Products Gaseous Products (CO2, NOx, HCl) Intermediate->Products Exothermic Cascade

Figure 1: Simplified thermal decomposition pathway for nitrobenzoic acid derivatives.

Synthesis & Impurity Context

Understanding the synthesis is crucial for interpreting thermal data. The compound is produced via the nitration of 3,4-dichlorobenzoic acid .

Synthesis Pathway

The reaction uses "mixed acid" (nitric + sulfuric) or oleum.[7][8] The directing effects of the substituents determine the product distribution.[9]

  • -COOH (C1): Meta director.

  • -Cl (C3, C4): Ortho/Para directors.

The position C6 (which becomes C2 in the product) is activated by the ortho relationship to the C1-COOH (sterically hindered but electronically favored by the meta-directing COOH and para-directing C3-Cl).

SynthesisPathway Start 3,4-Dichlorobenzoic Acid Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Major 4,5-Dichloro-2-nitrobenzoic Acid (Target, MP 164-166°C) Reagents->Major Major Pathway Minor Isomeric Byproducts (e.g., 3,4-dichloro-5-nitro...) Reagents->Minor Side Reaction

Figure 2: Synthesis pathway highlighting the origin of isomeric impurities.

Experimental Methodologies

Melting Point Determination (Capillary Method)
  • Objective: Determine purity via melting range.

  • Protocol:

    • Dry sample at 80 °C for 2 hours to remove solvent/moisture.

    • Pack 2–3 mm of sample into a glass capillary.

    • Ramp temperature at 10 °C/min to 150 °C, then reduce to 1 °C/min.

    • Valid Result: Clear melt between 164–166 °C.

    • Invalid Result: Meniscus formation <160 °C indicates >2% impurity.

Differential Scanning Calorimetry (DSC)
  • Objective: Assess thermal stability and decomposition energy.

  • Protocol:

    • Sample Mass: 2–5 mg (Keep low due to explosive potential).

    • Crucible: High-pressure gold-plated or stainless steel (sealed).

    • Atmosphere: Nitrogen (50 mL/min).

    • Ramp: 5 °C/min from 30 °C to 350 °C.

    • Analysis: Identify ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (exothermic) and integration of 
      
      
      
      (J/g).[10]

Safety & Handling

  • Dust Explosion: Finely powdered nitro compounds are high-risk. Use grounded equipment and inerting systems (Nitrogen).

  • Storage: Store below 50 °C in tightly sealed containers. Avoid contact with strong bases (formation of shock-sensitive salts) and reducing agents.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.

References

  • United States Patent 3174999A . Method of separating nitro-substituted chloro-benzoic acids. Union Carbide Corp, 1965. Link

  • BenchChem . An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid. Link (Cited for comparative thermal stability of ortho-nitro isomers).

  • SciELO . Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. Quim. Nova, 2025.[3][6] Link

  • PubChem . 4,5-Dichloro-2-nitrobenzoic acid Compound Summary. National Library of Medicine. Link

Sources

A Technical Guide to the Safe Handling of 4,5-Dichloro-2-nitrobenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

4,5-Dichloro-2-nitrobenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as intermediates and building blocks in medicinal chemistry and the development of novel pharmaceutical agents. Its specific arrangement of chloro and nitro functional groups on the benzoic acid core makes it a versatile reagent for creating more complex molecular architectures. However, these same structural features contribute to its potential health and safety hazards.

This guide provides a comprehensive overview of the critical safety data and handling protocols for 4,5-Dichloro-2-nitrobenzoic acid. It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The causality behind each safety recommendation is explained to foster a deeper understanding of risk mitigation, ensuring that experimental objectives can be met without compromising personal safety or environmental integrity.

Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for 4,5-Dichloro-2-nitrobenzoic acid is not available in the search results, a robust hazard assessment can be constructed by analyzing structurally similar compounds, such as other chlorinated and nitrated benzoic acids. The functional groups present—two chlorine atoms, a nitro group, and a carboxylic acid—are the primary drivers of its toxicological and chemical properties.

Based on data from these analogs, 4,5-Dichloro-2-nitrobenzoic acid is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard StatementRationale and Field Insights
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe acidic nature of the carboxylic acid group, combined with the electron-withdrawing effects of the chloro and nitro substituents, can disrupt the skin's lipid barrier, leading to redness, inflammation, and irritation upon contact.[1][2][3][4]
Serious Eye Damage/IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damageThe eyes are particularly vulnerable. Direct contact with the solid powder or its dust can cause significant irritation, pain, and redness.[1][2][3][4] Analogs show potential for serious damage, necessitating immediate and thorough rinsing if exposure occurs.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationFine powders of this nature can be easily aerosolized during handling (e.g., weighing, transferring).[6] Inhalation of these airborne particles can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1][2][4][7][8]
Acute Toxicity (Oral)Category 4 (Anticipated)H302: Harmful if swallowedWhile not acutely toxic in small quantities, ingestion of significant amounts may be harmful, as seen with similar compounds.[2][9] This is a critical consideration to prevent accidental ingestion through contaminated hands.

Physical & Chemical Hazards:

  • Combustibility: Like many organic solids, it is combustible and can burn, though it may not ignite readily.[6]

  • Dust Explosion: When finely divided and dispersed in the air as a dust cloud, there is a potential for a dust explosion if an ignition source is present.[6][9] This is a crucial consideration in areas where large quantities are handled or where dust can accumulate.

  • Hazardous Decomposition: In the event of a fire, thermal decomposition will release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[10]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with the most effective controls, is paramount. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final barrier.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of 4,5-Dichloro-2-nitrobenzoic acid powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[9][11] This ensures that any generated dust or vapors are captured at the source and exhausted safely away from the user's breathing zone.

  • Ventilation: The laboratory should be equipped with general ventilation that ensures an adequate number of air changes per hour, preventing the accumulation of airborne contaminants.[1]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be directly correlated with the identified hazards.

PPE TypeSpecificationRationale and Causality
Eye/Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are required to protect against airborne dust and potential splashes, directly addressing the "serious eye irritation" hazard.[10][12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile), inspected for tears or holes before each use.Gloves prevent direct skin contact, mitigating the "skin irritation" hazard.[6][9] Proper removal technique (without touching the outer surface of the glove) is critical to avoid contaminating the skin.
Skin & Body Protection A buttoned laboratory coat, long pants, and closed-toe shoes.This provides a barrier against accidental spills and contact with contaminated surfaces. The lab coat should be laundered separately from personal clothing.[13]
Respiratory Protection Generally not required when working in a fume hood.If work must be performed outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with a particulate filter may be necessary.[6][9] The need for respiratory protection should be determined by a formal risk assessment.

G

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is essential for ensuring consistent safety and experimental reproducibility.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing: Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or beaker inside the fume hood. Avoid any actions that could generate dust, such as dropping the material from a height.

  • Transfer: If transferring the solid to a reaction vessel, do so slowly and carefully. If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Tightly seal the source container.[13][14]

  • Decontamination: Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[1]

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing accidental release.

  • Container: Keep the compound in its original, tightly closed container.[13][14]

  • Location: Store in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Segregate from strong bases, strong oxidizing agents, and reducing agents to prevent potentially hazardous reactions.[6]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

Accidental Release or Spill
  • Evacuate & Alert: Immediately alert others in the vicinity. If the spill is large or outside of a containment area (fume hood), evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill without proper training and equipment.

  • Contain (Small Spills): For a small spill within a fume hood, ensure you are wearing appropriate PPE.

  • Clean-up: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[15] Do not use combustible materials like paper towels to absorb the bulk of the spill. Carefully sweep or scoop the absorbed material into a labeled waste container.[1][14]

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Dispose of the waste as hazardous chemical waste according to your institution's guidelines.[9]

G Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Evacuate Evacuate Area Call for Help Assess->Evacuate Large or Uncontained DonPPE Don Appropriate PPE (Gloves, Goggles) Assess->DonPPE Small & Contained Contain Cover with Inert Absorbent Material DonPPE->Contain Collect Sweep into Labeled Waste Container Contain->Collect Decontaminate Clean Area with Soap & Water Collect->Decontaminate

Exposure and First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If they are not breathing, perform artificial respiration. Seek medical attention.[1][2][11]
Skin Contact Immediately remove contaminated clothing.[9][11] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][8][14] Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11][14] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[1][10][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[11]
Fire Fighting
  • In case of a small fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[1]

  • For a larger fire, evacuate the area and call emergency services.

  • Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to protect against hazardous decomposition products like NOx and HCl.[1][10][13]

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Collection: All waste containing 4,5-Dichloro-2-nitrobenzoic acid, including contaminated absorbent material and disposable PPE, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Disposal must be handled through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][13] Do not dispose of this chemical down the drain or in regular trash.[1][9]

Conclusion

While 4,5-Dichloro-2-nitrobenzoic acid is a valuable tool in chemical synthesis, its potential hazards demand a culture of safety and preparedness. By understanding the causality behind its risks and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound confidently and safely. Proactive risk assessment and adherence to established emergency procedures are the cornerstones of a safe laboratory environment.

References

  • Angene Chemical. (2025). Safety Data Sheet: 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Active AgriScience. (n.d.). Emergency Response Plan. Retrieved from [Link]

  • International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 1684 - 4-NITROBENZOIC ACID. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). GHS Safety Data Sheet: 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

Sources

Methodological & Application

synthesis of ethacrynic acid using 4,5-Dichloro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Guide to the Synthesis of Ethacrynic Acid

Introduction and Strategic Overview

Ethacrynic acid, chemically known as [2,3-dichloro-4-(2-methylenebutanoyl)phenoxy]acetic acid, is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Unlike many other diuretics, it is not a sulfonamide, making it a viable alternative for patients with sulfa allergies. Its mechanism of action involves the inhibition of the Na-K-2Cl symporter (NKCC2) in the thick ascending loop of Henle, leading to a significant increase in the excretion of ions and water.

This document provides a detailed examination of the established and industrially practiced synthesis of ethacrynic acid. It is crucial to note that the synthesis originates from 2,3-dichlorophenoxyacetic acid . A synthetic route commencing from 4,5-dichloro-2-nitrobenzoic acid, as proposed in the topic query, is not described in the scientific or patent literature and is considered chemically infeasible due to fundamental structural differences. The chlorine atoms in the final product are at the 2 and 3 positions of the phenyl ring, not the 4 and 5 positions. Furthermore, converting a nitrobenzoic acid scaffold into the required phenoxyacetic acid structure would involve a series of complex and inefficient transformations not conducive to a practical synthesis.

Therefore, this guide will focus exclusively on the validated synthetic pathway, providing both the chemical logic and a detailed protocol for each major transformation.

The Established Synthetic Pathway

The synthesis of ethacrynic acid is a well-documented, multi-step process. The core strategy involves three key transformations:

  • Friedel-Crafts Acylation: Introduction of a butyryl group onto the 2,3-dichlorophenoxyacetic acid backbone.

  • Mannich Reaction: Aminomethylation at the α-position of the newly introduced ketone.

  • Elimination: Thermal decomposition of the Mannich base to form the target α,β-unsaturated ketone (the methylene group).

This sequence is efficient and provides good control over the final molecular architecture.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Mannich Reaction cluster_2 Step 3: Elimination A 2,3-Dichlorophenoxyacetic Acid D 4-Butyroyl-2,3-dichlorophenoxyacetic Acid A->D Electrophilic Aromatic Substitution B Butyryl Chloride B->D C Aluminum Chloride (AlCl₃) C->D Catalyst G Mannich Base Intermediate (2,3-dichloro-4-[2-(dimethylaminomethyl) butyryl]phenoxyacetic acid HCl) D->G E Formaldehyde E->G F Dimethylamine HCl F->G I Ethacrynic Acid G->I Thermal Degradation H Sodium Bicarbonate (aq) H->I Base Treatment

Figure 1: Overall synthetic workflow for Ethacrynic Acid.

Detailed Protocols and Mechanistic Insights

Step 1: Friedel-Crafts Acylation of 2,3-Dichlorophenoxyacetic Acid

The first critical step is the acylation of the aromatic ring. This is an example of an electrophilic aromatic substitution. The phenoxyacetic acid moiety is an activating group, and the bulky nature of the dichlorophenoxyacetic acid directs the incoming acyl group to the C-4 position (para to the ether linkage), which is sterically accessible and electronically favorable.

Causality: Butyryl chloride is the acylating agent, providing the four-carbon chain required for the final structure. Aluminum chloride (AlCl₃) is a strong Lewis acid catalyst that complexes with the acyl chloride to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. A stoichiometric amount of AlCl₃ is necessary because the product ketone also complexes with the catalyst.

Protocol:

  • To a suitable reaction vessel, charge 2,3-dichlorophenoxyacetic acid (1.0 eq) and n-butyryl chloride (2.0 eq).

  • Begin stirring the mixture and add powdered aluminum chloride (4.0 eq) portion-wise over approximately 45 minutes, maintaining control over any exotherm.

  • After the addition is complete, heat the reaction mixture on a steam bath for approximately 3 hours.

  • Allow the mixture to cool to room temperature. The resulting product is 4-butyroyl-2,3-dichlorophenoxyacetic acid, which can be carried forward to the next step, often after a suitable workup involving hydrolysis of the aluminum complexes.

Reagent/MaterialMolar RatioPurpose
2,3-Dichlorophenoxyacetic Acid1.0Starting Material
n-Butyryl Chloride2.0Acylating Agent
Aluminum Chloride4.0Lewis Acid Catalyst

Table 1: Reagents for Friedel-Crafts Acylation.

Step 2: Synthesis of the Mannich Base Intermediate

The Mannich reaction is a classic method for aminomethylation of an acidic proton located alpha to a carbonyl group. Here, it serves to install a leaving group that will be eliminated in the final step to create the crucial C=C double bond.

Causality: The reaction involves the condensation of formaldehyde and a secondary amine (dimethylamine hydrochloride) to form an electrophilic Eschenmoser-like salt in situ. The enol form of the ketone intermediate (4-butyroyl-2,3-dichlorophenoxyacetic acid) then attacks this electrophile to form the β-aminoketone, known as a Mannich base.

Protocol:

  • Prepare an intimate mixture of 4-butyroyl-2,3-dichlorophenoxyacetic acid (1.0 eq), paraformaldehyde (1.1-1.2 eq), and dry dimethylamine hydrochloride (1.1 eq).

  • Add a catalytic amount of acetic acid (e.g., 4 drops for a small-scale reaction).

  • Heat the mixture on a steam bath for 1.5-2 hours. Intermittent application of suction can help remove any evolved water.

  • Upon cooling, the crude solid product, 2,3-dichloro-4-[2-(dimethylaminomethyl)butyryl]phenoxyacetic acid hydrochloride, is obtained.

  • The product can be purified by trituration with ether and subsequent recrystallization from a methanol/ether mixture. A typical yield for this step is around 85%.

Reagent/MaterialMolar RatioPurpose
4-Butyroyl-2,3-dichlorophenoxyacetic acid1.0Ketone Substrate
Paraformaldehyde~1.15Formaldehyde Source
Dimethylamine Hydrochloride1.1Amine Component
Acetic AcidCatalyticAcid Catalyst

Table 2: Reagents for Mannich Reaction.

**Step 3: Elimination to

nucleophilic aromatic substitution protocols for 4,5-Dichloro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Foundation

Substrate Profile: 4,5-Dichloro-2-nitrobenzoic acid (CAS: 6280-88-2) Primary Application: Scaffold for regioselective synthesis of quinolones, benzimidazoles, and polyfunctionalized benzoic acid derivatives in drug discovery.

The Regioselectivity Paradox

Success with this substrate requires navigating a specific electronic landscape. The molecule possesses two electrophilic sites (C4-Cl and C5-Cl), yet they are not equipotent.

  • C4-Cl: Located meta to the nitro group and para to the carboxyl group.

  • C5-Cl: Located para to the nitro group and meta to the carboxyl group.

Mechanistic Directive: In nucleophilic aromatic substitution (SNAr), the rate-determining step is the formation of the Meisenheimer complex. This transition state is stabilized primarily by resonance withdrawal of electron density. The nitro group (


) is a significantly stronger activator than the carboxyl group (

). Furthermore, under typical basic SNAr conditions, the carboxyl group ionizes to a carboxylate (

), which acts as an electron donor via induction, effectively deactivating the C4 position.

Experimental Protocols

Protocol A: Regioselective C5-Amination

Target Product: 5-Amino-substituted-4-chloro-2-nitrobenzoic acid derivatives. Scope: Primary and secondary amines (e.g., piperazine, morpholine, aniline).

Materials
  • Substrate: 4,5-Dichloro-2-nitrobenzoic acid (1.0 equiv).

  • Nucleophile: Amine (2.2 equiv if using as base; 1.1 equiv if using auxiliary base).

  • Base: Potassium Carbonate (

    
    , 2.5 equiv) or Triethylamine (
    
    
    
    ).
  • Solvent: Water (green chemistry route) or DMF/DMSO (for low-solubility amines).

  • Acid: 2N HCl (for workup).

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a round-bottom flask with 4,5-dichloro-2-nitrobenzoic acid (10 mmol, 2.36 g).

    • Add water (30 mL). Note: The acid will not dissolve immediately.

    • Slowly add

      
       (25 mmol, 3.45 g). The solution will bubble (
      
      
      
      release) and become clear as the potassium benzoate salt forms.
    • Add the amine nucleophile (11 mmol).

  • Thermal Activation:

    • Heat the mixture to 70–80°C with vigorous stirring.

    • Monitoring: Monitor by TLC (Solvent: MeOH/DCM 1:9 + 1% AcOH) or HPLC. Reaction is typically complete in 2–4 hours.

    • Visual Cue: The solution often deepens in color (yellow to orange/red) due to the formation of the nitro-aniline chromophore.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Critical Step: Slowly acidify the solution to pH 2–3 using 2N HCl.

    • Observation: The product will precipitate as a solid. The unreacted amine remains in solution as the hydrochloride salt.

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (

      
      ) to remove inorganic salts.
      
    • Dry in a vacuum oven at 50°C.

Yield Expectation: 85–95% (Regioselectivity >98:2).

Protocol B: C5-Alkoxylation (Ether Formation)

Target Product: 5-Alkoxy-4-chloro-2-nitrobenzoic acid. Scope: Methoxide, Ethoxide, Phenoxide.

Materials
  • Substrate: 4,5-Dichloro-2-nitrobenzoic acid.

  • Reagent: Sodium Alkoxide (prepared in situ or commercial solution).

  • Solvent: Corresponding Alcohol (MeOH for NaOMe, EtOH for NaOEt).

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve sodium metal (2.2 equiv) in dry alcohol under

      
       atmosphere to generate the alkoxide.
      
    • Alternative: Use commercial NaOMe solution (25% in MeOH).

  • Addition:

    • Add the 4,5-dichloro-2-nitrobenzoic acid (1.0 equiv) to the alkoxide solution at 0°C.

    • Note: The first equivalent of base simply deprotonates the carboxylic acid. The second equivalent acts as the nucleophile.

  • Reaction:

    • Warm to reflux (65°C for MeOH).

    • Stir for 3–6 hours.

    • Caution: Prolonged heating with excess strong base may lead to decarboxylation or bis-substitution (displacing the C4-Cl), though C4 is deactivated.

  • Workup:

    • Evaporate the bulk alcohol under reduced pressure.

    • Redissolve the residue in water.

    • Acidify with 2N HCl to precipitate the product.

    • Recrystallize from Ethanol/Water if necessary.

Data & Optimization Guide

Solvent Selection Matrix

The choice of solvent dramatically impacts reaction rate and impurity profile.

SolventDielectric ConstantRateProsCons
Water 80.1ModerateGreen, cheap, easy workup (acidification).Poor solubility for lipophilic amines.
DMF 36.7FastHigh solubility, accelerates SNAr.Hard to remove; aqueous workup required.
Ethanol 24.5SlowGood for alkoxides; easy removal.Lower boiling point limits max temp.
Toluene 2.38Very SlowAllows azeotropic drying.Requires phase transfer catalyst (PTC).
Troubleshooting Common Issues
IssueRoot CauseCorrective Action
Low Yield Incomplete precipitation during workup.The product might be amphoteric (if amine used). Adjust pH to the isoelectric point (pI).
Regio-isomer mix Reaction temperature too high.Lower temp to <60°C. C5 activation is strong; high heat promotes C4 attack.
Decarboxylation Excessive heat + strong base.Avoid refluxing in high-boiling solvents (DMSO) with hydroxide bases.

Visualizations

Figure 1: Mechanistic Pathway & Regioselectivity

This diagram illustrates the electronic activation leading to exclusive C5 substitution.

SNAr_Mechanism Start 4,5-Dichloro-2-nitrobenzoic acid (Substrate) Activation Electronic Activation NO2 (para) >> COOH (meta) Start->Activation Analysis Intermediate Meisenheimer Complex (Stabilized by NO2) Activation->Intermediate Nucleophilic Attack at C5 Byproduct C4-Substitution (Disfavored/Minor) Activation->Byproduct Attack at C4 (High Energy Barrier) Product 4-Chloro-5-amino-2-nitrobenzoic acid (C5 Substitution) Intermediate->Product - Cl⁻ (Fast)

Caption: The nitro group at C2 activates the C5 position via resonance (para-effect), while the carboxyl group (or carboxylate) at C1 deactivates C4 or activates it weakly (meta-effect), resulting in exclusive C5 displacement.

Figure 2: Experimental Workflow (Amination)

Workflow Step1 Dissolution Water + K2CO3 (Forms soluble K-salt) Step2 Nucleophilic Attack Add Amine, Heat 70°C 2-4 Hours Step1->Step2 Step3 Quench Cool to 20°C Step2->Step3 Step4 Precipitation Add HCl to pH 2-3 Step3->Step4 Step5 Filtration Wash with cold H2O Step4->Step5

Caption: Standardized workflow for aqueous SNAr amination, utilizing pH-controlled solubility for purification.

References

  • Menezes, F. G., et al. (2007).[1] "Reactions of 1,2-dichloro-4,5-dinitrobenzene with amines: monosubstitution of chlorine and disubstitution of chlorine and nitro."[1] Química Nova, 30(2), 356-359.[1]

  • Baumann, M., et al. (2011). "Continuous flow synthesis of 4,5-dichloro-2-nitroaniline." Beilstein Journal of Organic Chemistry, 7, 442–446. (Demonstrates reactivity of the 4,5-dichloro-2-nitro core).

  • Wacker Chemie AG. (1991). "Process for preparing 4,5-dichloro-2-nitroaniline." Patent WO1991000261A1. (Industrial protocol for ammonolysis of 2,4,5-trichloronitrobenzene, establishing regioselectivity patterns).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Authoritative text on SNAr mechanism and activating group hierarchy).

Sources

Introduction: The Significance of 4,5-Dichloro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 4,5-Dichloro-2-nitrobenzoic Acid

4,5-Dichloro-2-nitrobenzoic acid is a pivotal chemical intermediate, serving as a fundamental building block in the synthesis of a wide array of high-value compounds. Its structural motifs are integral to the development of various pharmaceuticals, agrochemicals, and specialty dyes. The precise arrangement of its chloro and nitro functional groups on the benzoic acid core allows for complex molecular architectures to be constructed through subsequent chemical transformations.

The growing demand for this intermediate necessitates robust, reliable, and scalable synthetic protocols that do not compromise on yield, purity, or operator safety. This guide provides an in-depth, field-proven methodology for the scale-up synthesis of 4,5-dichloro-2-nitrobenzoic acid, moving from laboratory-scale procedures to a process suitable for pilot plant and industrial production. We will delve into the causality behind experimental choices, establish self-validating quality control systems, and ground our protocol in authoritative safety and analytical standards.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most industrially viable and efficient route for the synthesis of 4,5-dichloro-2-nitrobenzoic acid is the direct nitration of 3,4-dichlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution.

Reaction Mechanism: The core of this synthesis lies in the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of 3,4-dichlorobenzoic acid. The two chlorine atoms and the carboxylic acid group are deactivating and direct the incoming electrophile. The nitro group is predominantly directed to the position ortho to the carboxylic acid and meta to the chlorine atoms, yielding the desired 4,5-dichloro-2-nitrobenzoic acid.

Chemical Equation: C₇H₄Cl₂O₂ + HNO₃ --(H₂SO₄)--> C₇H₃Cl₂NO₄ + H₂O

Scale-Up Synthesis Protocol: From Kilogram to Production Scale

This protocol is designed for scalability. The quantities provided are for a representative pilot-scale batch, and can be adjusted proportionally for larger or smaller scales, with appropriate engineering and safety considerations.

PART 1: Materials and Equipment
Material/EquipmentSpecificationRationale & Key Considerations
Reactants
3,4-Dichlorobenzoic Acid>99% PurityHigh-purity starting material is crucial to minimize side-product formation and simplify purification.
Concentrated Sulfuric Acid98% (w/w)Acts as both a solvent and the catalyst for generating the nitronium ion.
Concentrated Nitric Acid68-70% (w/w)The source of the nitro group. The concentration is critical for reaction kinetics and safety.
Work-up & Purification
Deionized WaterHigh PurityUsed for quenching the reaction and washing the crude product to remove acid residues.
AcetonitrileHPLC Grade or equivalentA potential recrystallization solvent for achieving high purity.[1]
Equipment
Glass-Lined Reactor100 L, with overhead stirrer, temperature probe, and bottom outlet valveThe glass lining provides excellent chemical resistance to the highly corrosive acid mixture. Efficient stirring is vital for mass and heat transfer.
Jacketed VesselFor temperature control (heating/cooling)Precise temperature control is paramount for managing the highly exothermic nitration reaction.[2]
Addition Funnel/PumpCalibrated for controlled additionSlow, controlled addition of the nitrating mixture is the primary method for controlling the reaction exotherm.
Filtration UnitNutsche filter or centrifugeFor isolating the solid product from the aqueous acidic filtrate on a large scale.
Vacuum OvenTemperature and pressure controlledFor safely and efficiently drying the final product.
Scrubber SystemCaustic (e.g., NaOH) solutionEssential for neutralizing toxic nitrogen oxide (NOx) gases that may be evolved during the reaction.
PART 2: Step-by-Step Experimental Procedure

Step 1: Reactor Charging and Initial Cooldown

  • Ensure the reactor is clean, dry, and inerted with nitrogen gas.

  • Charge the reactor with 3,4-Dichlorobenzoic Acid (10.0 kg, 52.35 mol).

  • With the agitator running at a moderate speed, slowly and carefully add concentrated Sulfuric Acid (40 L).

  • Cool the resulting slurry to 0-5°C using the reactor jacket. The dissolution is exothermic, so cooling must be efficient. Maintaining a low temperature is critical before the nitration begins.

Step 2: Preparation of the Nitrating Mixture

  • In a separate, suitable vessel, carefully add concentrated Sulfuric Acid (15 L).

  • Cool this vessel to 0-5°C.

  • Slowly, with vigorous stirring and cooling, add concentrated Nitric Acid (4.5 L, ~6.1 kg, ~96.8 mol).

  • Maintain the temperature of the nitrating mixture below 10°C throughout the addition. This pre-mixing step allows for better control when adding to the main reactor.

Step 3: Controlled Nitration Reaction

  • Once the reactor contents (Step 1) are stable at 0-5°C, begin the slow, dropwise addition of the nitrating mixture (Step 2).

  • CRITICAL: Monitor the internal temperature of the reactor continuously. The addition rate must be carefully controlled to maintain the internal temperature between 5°C and 10°C. A rapid temperature increase indicates a potential runaway reaction.[2]

  • The total addition time should be no less than 4-6 hours.

  • After the addition is complete, allow the reaction mixture to stir at 10-15°C for an additional 2-3 hours to ensure the reaction goes to completion.

Step 4: Reaction Monitoring (In-Process Control)

  • Carefully take a small aliquot from the reaction mixture. Quench it in a large excess of ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by HPLC to determine the ratio of starting material to product. The reaction is considered complete when <1% of the 3,4-dichlorobenzoic acid remains.

Step 5: Reaction Quench and Product Precipitation

  • In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of deionized water and ice (150 kg).

  • Very slowly, transfer the reaction mixture from the reactor into the ice/water slurry with vigorous stirring. This is a highly exothermic step and must be done with extreme care to control the temperature of the quench vessel.

  • The product will precipitate as a solid.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation and to allow for the dissipation of heat.

Step 6: Isolation and Washing

  • Filter the precipitated solid using a Nutsche filter.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH 6-7). This step is crucial for removing residual sulfuric and nitric acids.

  • Perform a final wash with a small amount of a suitable solvent if necessary to remove organic impurities.

Step 7: Purification via Recrystallization

  • Transfer the crude, damp solid to a clean reactor.

  • Add a suitable solvent system, such as an acetonitrile/water mixture (e.g., 9:1 v/v)[1]. The volume should be just enough to dissolve the solid at reflux temperature.

  • Heat the mixture to reflux until all the solid dissolves.

  • Allow the solution to cool slowly to room temperature, and then further cool to 0-5°C to maximize crystallization.

  • Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.

Step 8: Drying

  • Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • The final product should be a pale yellow to off-white crystalline solid.

Workflow Diagram: Scale-Up Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Finishing A Charge Reactor: 3,4-Dichlorobenzoic Acid + H₂SO₄ C Cool Reactor & Mix to 0-5°C A->C B Prepare Nitrating Mix: HNO₃ + H₂SO₄ D Controlled Addition of Nitrating Mix (Keep T < 10°C) C->D Start Nitration E Stir & Monitor (HPLC Analysis) D->E F Quench Reaction on Ice/Water E->F Reaction Complete G Filter Crude Product F->G H Wash with DI Water (until pH neutral) G->H I Recrystallize (e.g., Acetonitrile/Water) H->I Crude Product J Filter Purified Product I->J K Vacuum Dry J->K L Final Product: 4,5-Dichloro-2-nitrobenzoic Acid K->L M Pass/Fail L->M QC Analysis

Caption: Workflow for the scale-up synthesis of 4,5-dichloro-2-nitrobenzoic acid.

Safety and Hazard Management

The nitration of aromatic compounds is a potentially hazardous process that demands strict adherence to safety protocols.

  • Reagent Hazards :

    • Concentrated Nitric and Sulfuric Acids : These are highly corrosive and powerful oxidizing agents. Contact can cause severe chemical burns.[3][4][5][6] Always use in well-ventilated areas, preferably under a fume hood or with a dedicated extraction system.

    • 4,5-Dichloro-2-nitrobenzoic Acid : The product itself can cause skin and serious eye irritation.[3][4] Inhalation of dust should be avoided.

  • Reaction Hazards :

    • Exotherm and Thermal Runaway : The reaction is highly exothermic. The primary risk is a loss of temperature control, which can lead to a runaway reaction, rapid gas evolution (NOx), and a dangerous increase in pressure.[2] A reliable cooling system and controlled addition of reagents are non-negotiable safety features.

    • Toxic Gas Evolution : The reaction can produce toxic nitrogen oxide (NOx) gases, which are harmful if inhaled. The reactor must be vented to a caustic scrubber system to neutralize these fumes.

  • Personal Protective Equipment (PPE) :

    • All personnel involved must wear appropriate PPE, including:

      • Acid-resistant gloves (e.g., butyl rubber).

      • Chemical splash goggles and a full-face shield.

      • Acid-resistant apron or lab coat.

  • Waste Management :

    • The acidic aqueous waste generated during quenching and washing must be neutralized with a suitable base (e.g., sodium carbonate or calcium hydroxide) before disposal in accordance with local regulations.

Analytical Quality Control for Product Validation

To ensure the final product meets the required specifications, a series of analytical tests must be performed.

ParameterMethodTypical SpecificationPurpose
Purity HPLC≥99.0% (by area)To quantify the main component and detect any impurities or unreacted starting material.
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumTo confirm the chemical structure of the compound.
Identity LC-MS[M-H]⁻ = 234.9 g/mol To confirm the molecular weight of the compound.
Appearance VisualOff-white to pale yellow crystalline powderA simple, first-pass quality check.
Melting Point Melting Point Apparatus162-166°CA sharp melting range indicates high purity.
Example HPLC Method

A standard reversed-phase HPLC method can be used for purity analysis.

  • Column : C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.[7]

  • Detection : UV at 230 nm.[7]

  • Column Temperature : 30°C.[7]

This method provides excellent separation of the starting material, product, and potential isomers. For trace-level analysis in complex matrices, LC-MS/MS would be the preferred technique due to its superior sensitivity and selectivity.[7][8]

References

  • 4-Nitrobenzoic Acid Safety Data Sheet. (2025). MilliporeSigma.
  • 5,5`-Dithiobis(2-nitrobenzoic acid) Safety Data Sheet. (2025). Fisher Scientific.
  • 4,5-Dimethoxy-2-nitrobenzoic Acid Safety Data Sheet. (2025). TCI Chemicals.
  • 2-Chloro-5-nitrobenzoic Acid Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • 2-Chloro-4-nitrobenzoic acid Safety Data Sheet. (2023). Fisher Scientific.
  • Synthesis of 2,5-dichloro-3-nitrobenzoic acid. (n.d.). PrepChem.com.
  • Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec Ltd.
  • Ma, W. T., Chan, W., Steinbach, K., & Cai, Z. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 387(6), 2219–2225.
  • Analytical Methods for Detecting 1,3-DNB and 1,3,5-TNB. (n.d.). ATSDR.
  • Application Notes and Protocols for the Quantification of 4-(2,5-Dichlorophenoxy)benzoic Acid. (2025). Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Hub: Purification of 4,5-Dichloro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Removal of Regioisomers (specifically 3,4-dichloro-2-nitrobenzoic acid) from 4,5-Dichloro-2-nitrobenzoic acid (4,5-DCNBA) Ticket ID: CHEM-PUR-452 Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

The Challenge: The synthesis of 4,5-dichloro-2-nitrobenzoic acid (often via nitration of 3,4-dichlorobenzoic acid) inherently produces regioisomers. The most persistent impurity is 3,4-dichloro-2-nitrobenzoic acid (also referred to in older literature as the vicinal or crowded isomer).

Why this matters: These isomers possess nearly identical boiling points and solubility profiles in standard organic solvents, rendering standard flash chromatography inefficient. However, they exhibit distinct behavior in ionic strength environments and crystalline lattice packing due to the steric clash of the chlorine at position 3 in the impurity.

Diagnostic: "Do I have an isomer problem?"

Before attempting purification, confirm the impurity profile. Standard C18 HPLC often co-elutes these isomers unless specific modifiers are used.

Recommended HPLC Method (Isomer Resolving):

ParameterSettingRationale
Column Phenyl-Hexyl or C18 (High Carbon Load)Phenyl phases interact with the nitro-aromatic pi-systems differently based on steric twisting.
Mobile Phase A Water + 0.1% H₃PO₄Low pH suppresses ionization, keeping species neutral for better retention.
Mobile Phase B Methanol (NOT Acetonitrile)Methanol provides better selectivity for regioisomers of nitro-aromatics.
Gradient Isocratic 60:40 (A:B)Shallow gradients or isocratic holds are required to resolve the "shoulder" peak.
Wavelength 254 nmPrimary aromatic absorption.

Purification Protocols

We provide two protocols. Protocol A is the "Workhorse" method for gross purification (removing >90% of isomers). Protocol B is the "Polishing" method for reaching >99% purity.

Protocol A: The "Salting Out" Effect (Alkaline Fractionation)

Principle: Unlike most benzoic acid derivatives, the sodium salt of 4,5-dichloro-2-nitrobenzoic acid has surprisingly low solubility in high-molarity NaOH solutions (common ion effect), whereas the impurity salts remain soluble.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in water (approx. 5 mL per gram of solid).

  • Basification: Slowly add 50% NaOH (aq) while monitoring temperature (keep <30°C).

    • Target: pH > 10.5.[1]

    • Observation: Initially, the solid dissolves.[2][3] As NaOH concentration increases, a thick precipitate forms . This is the target product's sodium salt.

  • Digestion: Stir the slurry for 30–60 minutes at 20–25°C.

  • Filtration (Critical Step): Filter the alkaline slurry.

    • Solid Cake: Contains the Target (4,5-DCNBA sodium salt).

    • Filtrate (Mother Liquor): Contains the Impurities (3,4-dichloro isomer salts).

  • Regeneration:

    • Dissolve the filter cake in minimal warm water.

    • Acidify with HCl to pH 1–2.

    • Filter the resulting white solid, wash with cold water, and dry.

Protocol B: Recrystallization (Polishing)

Principle: If Protocol A yields 95-97% purity, use recrystallization to remove trace entrained isomers. Solvent System: Toluene or Aqueous Ethanol (80:20).

  • Reflux: Dissolve the dried acid in boiling Toluene (approx. 3-4 mL/g).

  • Hot Filtration: If insoluble specks remain, filter hot (removes inorganic salts from Protocol A).

  • Controlled Cooling: Allow to cool slowly to room temperature, then chill to 0-5°C.

    • Note: Do not crash cool; rapid precipitation traps the impurity.

  • Wash: Filter and wash with cold Toluene.

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct purification route and the mechanism of the "Salting Out" method.

PurificationLogic Start Crude Mixture (4,5-DCNBA + Isomers) HPLC Diagnostic HPLC (Phenyl-Hexyl Column) Start->HPLC Decision Isomer Content? HPLC->Decision MethodA Protocol A: Alkaline Salting Out (Target precipitates as Na-salt) Decision->MethodA > 5% Impurity MethodB Protocol B: Recrystallization (Toluene) Decision->MethodB < 5% Impurity Filtrate Discard Filtrate (Contains Impurities) MethodA->Filtrate Cake Keep Cake (Target Na-Salt) MethodA->Cake Filter Acidify Acidify to pH 1 (Regenerate Acid) Cake->Acidify Acidify->MethodB Polishing needed Final Pure 4,5-DCNBA (>99%) Acidify->Final Purity Sufficient MethodB->Final

Caption: Decision tree for purification. Protocol A utilizes the unique solubility of the target sodium salt to debulk impurities, while Protocol B polishes the final crystal.

Troubleshooting & FAQs

Q1: I tried Protocol A, but everything remained in solution. No precipitate formed.

  • Cause: The NaOH concentration is likely too low. The "salting out" effect requires a high ionic strength.

  • Fix: Add solid NaCl to the alkaline solution or increase the concentration of NaOH. The common ion effect (Na+) drives the precipitation of the target salt.

Q2: My HPLC shows a split peak for the main product.

  • Cause: This is often an artifact of the sample diluent. If you dissolve the sample in MeOH but inject into a high-water mobile phase, the "solvent shock" can distort peak shape.

  • Fix: Dissolve your sample in the mobile phase (60:40 Water:MeOH) before injection. If the split persists, it is likely the regioisomer.

Q3: Can I use Acid-Base extraction (pH swing) instead of Salting Out?

  • Analysis: While 2-nitrobenzoic acids are stronger acids (pKa ~2.[4]2) than their 3- or 4-nitro counterparts (pKa ~3.4), the pKa difference between regioisomers of dichloro-2-nitrobenzoic acid is very narrow (< 0.3 pH units).

  • Verdict: Standard pH swing extraction is difficult to control without automated titration. The "Salting Out" method (Protocol A) relies on solubility products (Ksp) rather than pKa, making it much more robust for this specific mixture.

Q4: The product from Recrystallization (Protocol B) is oiling out.

  • Cause: The solvent is too hot or the concentration is too high, exceeding the "metastable limit" before crystals can nucleate.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product at 5-10°C below the boiling point. Stir slowly. If using Toluene, add a small amount of Hexane (anti-solvent) dropwise to induce nucleation.

References

  • Separation of Nitro-Substituted Chloro-Benzoic Acids. United States Patent 3,174,999. Hooker Chemical Corp. (Describes the alkaline salting-out phenomenon specific to this isomer).

  • Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid. United States Patent 3,441,603.[5] GAF Corp. (Provides data on pH fractionation and solubility profiles of similar chloronitrobenzoic acids).

  • Recrystallization Solvents and Solubility Data. University of Rochester Chemistry Department. (General grounding for solvent selection in nitro-aromatic purification).

  • Acidity of Nitrobenzoic Acids. BenchChem Technical Library. (pKa data supporting the acidity trends of ortho-nitro isomers).

Sources

Technical Support Center: Improving the Aqueous Solubility of 4,5-Dichloro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a structured, in-depth approach to addressing the solubility challenges of 4,5-dichloro-2-nitrobenzoic acid in aqueous media. Designed for professionals in scientific research and drug development, this resource offers troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format. Each section is grounded in scientific principles, providing not just "how-to" instructions, but also the "why" behind each method.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of 4,5-dichloro-2-nitrobenzoic acid?
Q2: Why is 4,5-dichloro-2-nitrobenzoic acid expected to have low aqueous solubility?

The low aqueous solubility of 4,5-dichloro-2-nitrobenzoic acid can be attributed to its molecular structure. The presence of the aromatic ring and two chlorine atoms contributes to the molecule's hydrophobicity (lipophilicity), which limits its interaction with polar water molecules. While the carboxylic acid and nitro groups are polar and capable of hydrogen bonding, their influence is not sufficient to overcome the hydrophobic nature of the rest of the molecule.

Part 2: Troubleshooting Guides for Solubility Enhancement

This section details systematic strategies to improve the aqueous solubility of 4,5-dichloro-2-nitrobenzoic acid, moving from fundamental to more advanced techniques.

Issue 1: The compound has very low solubility in my neutral aqueous buffer.

Solution: pH Adjustment

The most effective and common method to increase the solubility of acidic compounds like 4,5-dichloro-2-nitrobenzoic acid is by adjusting the pH of the aqueous medium.[5][6]

Scientific Rationale: The Principle of Ionization

4,5-Dichloro-2-nitrobenzoic acid is a weak acid. In its neutral, protonated form, it is poorly soluble in water. By increasing the pH of the solution above its acid dissociation constant (pKa), the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and thus more water-soluble.[6][7]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Buffer Preparation : Prepare a series of buffers across a physiologically and chemically relevant pH range (e.g., from pH 2 to 8).

  • Equilibration : Add an excess of 4,5-dichloro-2-nitrobenzoic acid to a fixed volume of each buffer. These mixtures should be agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification : After equilibration, separate the undissolved solid (e.g., by centrifugation or filtration). The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Analysis : Plot the measured solubility against the pH to determine the optimal pH for your desired concentration.

Expected Outcome: A significant increase in solubility should be observed as the pH increases, particularly at pH values above the compound's pKa.

Logical Flow of pH Adjustment

ph_adjustment start Poorly Soluble 4,5-Dichloro-2-nitrobenzoic Acid (Unionized Form) increase_ph Increase pH (Add Base) start->increase_ph end Highly Soluble 4,5-Dichloro-2-nitrobenzoate (Ionized Salt Form) increase_ph->end

Caption: Increasing pH to enhance solubility.

Issue 2: My experimental system is sensitive to pH changes. What are other options?

Solution: Co-solvent Systems

When pH modification is not feasible, using a co-solvent system is a widely accepted alternative to enhance the solubility of poorly water-soluble drugs.[5][8]

Scientific Rationale: Altering Solvent Polarity

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "less polar" environment is more favorable for dissolving hydrophobic molecules like 4,5-dichloro-2-nitrobenzoic acid.[8]

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Dimethyl sulfoxide (DMSO)[9]

  • N,N-Dimethylformamide (DMF)[9]

Experimental Protocol: Co-solvent Screening

  • System Preparation : Prepare a series of solutions with varying concentrations of a co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination : Employ the shake-flask method as described previously for each co-solvent mixture to determine the equilibrium solubility.

  • Data Comparison : Create a table to compare the solubility enhancements achieved with different co-solvents and their respective concentrations.

Data Summary: Expected Solubility Trends with Co-solvents

Co-solvent SystemExpected Solubility Trend
WaterBaseline (Low)
10% Ethanol in WaterIncreased
20% Ethanol in WaterFurther Increased
10% PEG 400 in WaterIncreased
20% PEG 400 in WaterFurther Increased
Issue 3: I need a solid form of the compound with improved aqueous solubility.

Solution: Salt Formation

Creating a salt of 4,5-dichloro-2-nitrobenzoic acid can dramatically improve its solubility and dissolution rate.[10][11][12] This is a common strategy in pharmaceutical development for weakly acidic and basic drugs.[11]

Scientific Rationale: From a Neutral Molecule to an Ionic Compound

By reacting the acidic 4,5-dichloro-2-nitrobenzoic acid with a suitable base, a salt is formed. Salts are ionic compounds that are generally more soluble in polar solvents like water compared to their neutral counterparts. The selection of the counter-ion is crucial as it can influence the properties of the resulting salt.[12][13]

Potential Counter-ions for Salt Formation:

  • Sodium (Na⁺)

  • Potassium (K⁺)

  • Calcium (Ca²⁺)

  • Tromethamine (Tris)

Experimental Workflow for Salt Formation and Evaluation

salt_formation A Dissolve Acid in Suitable Solvent C Mix Solutions A->C B Dissolve Base in Suitable Solvent B->C D Isolate Salt (Precipitation/Evaporation) C->D E Characterize Salt (e.g., XRD, DSC) D->E F Determine Aqueous Solubility of Salt D->F

Caption: Workflow for salt synthesis and solubility testing.

Issue 4: The required concentration is still not achieved with the above methods, or I need an alternative approach.

Solution: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[14][15][16]

Scientific Rationale: Encapsulation of the Hydrophobic Moiety

Cyclodextrins have a hydrophilic outer surface and a hydrophobic inner cavity.[17] The hydrophobic part of the 4,5-dichloro-2-nitrobenzoic acid molecule can be encapsulated within the cyclodextrin's cavity, forming a host-guest complex.[14] The exterior of this complex is hydrophilic, allowing it to dissolve readily in water.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.[16]

Experimental Protocol: Phase Solubility Study

  • Cyclodextrin Solutions : Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin.

  • Equilibration : Add an excess of 4,5-dichloro-2-nitrobenzoic acid to each cyclodextrin solution and equilibrate as previously described.

  • Analysis : Quantify the concentration of the dissolved compound in each solution.

  • Phase Solubility Diagram : Plot the concentration of dissolved 4,5-dichloro-2-nitrobenzoic acid against the cyclodextrin concentration. The slope of this plot can provide information on the complexation efficiency.

Part 3: References

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • Zhang, et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.

  • Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-nitrobenzoic acid (CAS 6280-88-2). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • Ainurofiq, A., et al. (2024). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • PMC. (2022, May 25). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]

  • ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben). Retrieved from

  • eScholarship.org. (n.d.). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-nitro-. Retrieved from [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Recovery of carboxylic acids from water by precipitation from organic solutions. Retrieved from

  • PubChem. (n.d.). 4,5-Dichloro-2-fluorobenzoic acid. Retrieved from [Link]

  • Dahiya, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Bulletin of Pharmaceutical Research, 7(1).

  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • RSC Publishing. (2015, July 16). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. Retrieved from [Link]

  • Impactfactor. (2024, March 25). Auxiliary Substances for Enhancement of Complexation Efficiency and Dissolution Rate of Drug-Cyclodextrin Complexes.

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

Sources

Technical Support Center: Mastering Exothermic Control in the Synthesis of 4,5-Dichloro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 3,4-dichlorobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges associated with this highly exothermic reaction. Our focus is to provide in-depth, field-proven insights to ensure the safe, efficient, and reproducible synthesis of 4,5-dichloro-2-nitrobenzoic acid. We will move beyond simple procedural steps to explain the causality behind critical process parameters, empowering you to troubleshoot issues with a foundation of scientific understanding.

The nitration of aromatic compounds is a cornerstone of organic synthesis, but it is fraught with potential hazards, primarily the risk of a thermal runaway.[1][2][3] An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure, potentially resulting in equipment failure or explosion.[1][4] This guide provides a self-validating framework for controlling the exotherm, managing potential side reactions, and ensuring the desired product is obtained with high purity and yield.

Reaction Overview: Electrophilic Aromatic Substitution

The synthesis of 4,5-dichloro-2-nitrobenzoic acid from 3,4-dichlorobenzoic acid is an electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the aromatic ring.[1]

Caption: Synthesis of 4,5-dichloro-2-nitrobenzoic acid.

Troubleshooting Guide: Managing the Exotherm

This section addresses the most common and critical issues encountered during the nitration process in a direct question-and-answer format.

Issue 1: Uncontrolled Temperature Spike (Potential Runaway Reaction)

  • Question: My reaction temperature is rising rapidly and my cooling bath can't keep up. What are the immediate actions and underlying causes?

  • Answer: You are observing the initial signs of a thermal runaway, a hazardous situation where heat is generated faster than it can be removed.[1][4]

    • Immediate Actions:

      • Stop Reactant Addition: Immediately cease the dropwise addition of the nitrating mixture.[1][4] This is the most critical first step to halt the introduction of more fuel for the exotherm.

      • Maximize Cooling: Ensure your cooling system is at maximum capacity. Add more dry ice, ice, or salt to your cooling bath to lower its temperature further.[1]

      • Prepare for Quench: If the temperature continues to climb despite these measures, prepare for an emergency quench by having a large volume of crushed ice and water ready. A controlled quench involves slowly and carefully pouring the reaction mixture into the ice-water slurry with vigorous stirring.[1][5] This dilutes the acids, stopping the reaction, and absorbs the excess heat.[1][5]

Caption: Immediate actions for an uncontrolled exotherm.

  • Probable Causes & Preventative Solutions:

    • Cause: The addition rate of the nitrating agent was too fast, generating heat beyond the cooling system's capacity.[1]

      • Solution: In subsequent experiments, significantly reduce the addition rate. Employ a syringe pump for precise, slow, and consistent addition.

    • Cause: Inadequate cooling or poor heat transfer.

      • Solution: Ensure the reaction flask is sufficiently immersed in the cooling bath. Use a flask of appropriate size to maximize the surface area-to-volume ratio. Confirm that stirring is vigorous enough to facilitate heat exchange from the bulk mixture to the flask walls. A loss of agitation can create dangerous localized hotspots.[4]

    • Cause: The concentration of the nitrating acids was too high.

      • Solution: Re-verify the concentrations of your nitric and sulfuric acids. Using overly concentrated reagents can lead to a more violent and difficult-to-control reaction.[1]

Issue 2: Low Yield or Incomplete Reaction

  • Question: After the work-up, my product yield is very low. What could have gone wrong?

  • Answer: Low yield can stem from several factors, often related to temperature or reagent stoichiometry.

    • Probable Causes & Solutions:

      • Cause: The reaction temperature was too low, causing the reaction rate to be impractically slow.

        • Solution: While crucial for safety, excessively low temperatures can hinder the reaction. Ensure your temperature is within the optimal range (typically 0-10°C) and not significantly below it.[1]

      • Cause: Insufficient nitrating agent.

        • Solution: Re-calculate your molar equivalents. Ensure you are using a slight excess of nitric acid to drive the reaction to completion.

      • Cause: The product is more soluble in the acidic aqueous mixture than anticipated.

        • Solution: If little to no solid precipitates upon quenching, your product may be remaining in the solution.[5] Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane to recover the product from the aqueous phase.[5]

Issue 3: Formation of Impurities / Side Products

  • Question: My final product is discolored and analysis shows multiple nitro-isomers or other byproducts. How can I improve purity?

  • Answer: The formation of byproducts is almost always a result of poor temperature control.

    • Probable Causes & Solutions:

      • Cause: The reaction temperature was too high.

        • Solution: Higher temperatures dramatically increase the rate of side reactions, such as dinitration or oxidation.[1] Strict adherence to the recommended low-temperature range is critical for selectivity.

      • Cause: "Hotspots" due to poor mixing.

        • Solution: Ensure your stirring is vigorous and efficient throughout the entire addition process. A vortex should be visible. This guarantees uniform temperature and concentration throughout the reaction mixture.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary safety concern with any nitration reaction?

    • A1: The foremost concern is the highly exothermic nature of the reaction, which carries a significant risk of a thermal runaway.[1][4] Additionally, the mixed acids are extremely corrosive, and the reaction can produce toxic nitrogen dioxide gas (NO₂), requiring the use of a well-ventilated fume hood.[1][2]

  • Q2: What is the specific role of concentrated sulfuric acid?

    • A2: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[1] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow or stop the reaction.[3]

  • Q3: Why is the reaction mixture poured onto ice as a standard work-up procedure?

    • A3: This critical step, known as quenching, serves three purposes. Firstly, it rapidly cools and dilutes the strong acids, effectively halting the reaction.[1][5] Secondly, for many solid nitroaromatic compounds like 4,5-dichloro-2-nitrobenzoic acid, the significant decrease in solubility in the cold aqueous environment causes the crude product to precipitate, allowing for easy isolation by filtration.[1][5] Thirdly, it safely manages the exotherm generated from the dilution of concentrated acids.[5]

  • Q4: Can I pre-mix my substrate with the nitrating agent and then cool it down?

    • A4: Absolutely not. Mixing the reactants at room temperature before cooling would initiate an immediate and uncontrollable exothermic reaction. The standard and safe procedure is to cool the substrate solution first, and then add the nitrating agent slowly and dropwise to the cooled solution, thereby controlling the rate of heat generation.[1]

Quantitative Data Summary

The optimal parameters for this synthesis can vary, but the following tables provide a validated starting point.

Table 1: Recommended Reaction Parameters

Parameter Typical Range/Value Rationale
Reaction Temperature 0°C to 10°C Critical for controlling the exotherm and minimizing side product formation.[1]
Nitric Acid (molar eq.) 1.1 to 1.5 A slight excess ensures complete conversion of the starting material.
Sulfuric Acid (volume) 3 to 5 mL per gram of substrate Acts as both catalyst and solvent, ensuring a mobile, stirrable slurry.[3]
Addition Time 30 to 60 minutes Slow, controlled addition is key to managing heat generation.

| Reaction Time (post-addition) | 1 to 2 hours | Allows the reaction to proceed to completion at the controlled temperature. |

Table 2: Key Thermal Hazard Considerations

Parameter Description Importance in Nitration
Heat of Reaction (ΔHr) The total heat released by the reaction. Determines the total cooling load required. Nitrations are highly exothermic.[4]
Rate of Heat Generation The speed at which heat is produced. Must always be lower than the rate of heat removal by the cooling system.[4]

| Time to Maximum Rate (TMRad) | The time to a runaway under adiabatic (no cooling) conditions. | A key safety metric. A short TMRad indicates a very high-risk process.[4] |

Experimental Protocol: Synthesis of 4,5-Dichloro-2-nitrobenzoic Acid

This protocol must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory.[2]

Materials:

  • 3,4-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice & Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer with adapter

  • Addition (dropping) funnel

  • Ice-salt bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Substrate Solution:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 3,4-dichlorobenzoic acid.

    • Slowly add concentrated sulfuric acid (approx. 4 mL per gram of substrate) while stirring.

    • Cool the resulting solution to 0-5°C using an ice-salt bath.

  • Preparation of Nitrating Mixture:

    • In a separate beaker or flask cooled in an ice bath, carefully and slowly add concentrated nitric acid (1.2 molar equivalents) to concentrated sulfuric acid (approx. 1 mL per gram of substrate). Caution: This mixing is exothermic.

    • Allow the nitrating mixture to cool to below 10°C.

  • Nitration Reaction:

    • Transfer the cold nitrating mixture to the addition funnel.

    • Add the nitrating mixture dropwise to the vigorously stirred substrate solution over 30-60 minutes.[1]

    • Crucially, monitor the internal temperature and maintain it between 0-10°C throughout the entire addition. Adjust the addition rate as needed to control the temperature.

    • After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours.

  • Work-up and Isolation:

    • Fill a large beaker with a generous amount of crushed ice and some deionized water (approx. 10 times the volume of the reaction mixture).[5]

    • Slowly and carefully pour the reaction mixture into the stirred ice-water slurry. A precipitate should form.

    • Allow the slurry to stir for 15-20 minutes as the ice melts to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.[5]

    • Wash the solid product in the funnel with several portions of cold deionized water until the filtrate is neutral to pH paper.[1][5] This step is vital to remove residual corrosive acids.

  • Drying:

    • Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Caption: Step-by-step experimental workflow for nitration.

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
  • Qin, C., Dang, M., Meng, Y., et al. (2024). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. ACS Publications.
  • Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
  • Nitration reaction safety. (2024). YouTube.
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Technical Support Center: Managing Nitration Reactions. Benchchem.

Sources

Validation & Comparative

A Researcher's Guide to the 1H-NMR Spectroscopic Analysis of 4,5-Dichloro-2-nitrobenzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H-NMR), remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the 1H-NMR spectrum of 4,5-dichloro-2-nitrobenzoic acid, a compound of interest in various synthetic pathways. In the absence of a readily available experimental spectrum, this guide will leverage predictive data and a comparative analysis with structurally analogous compounds to provide a robust interpretation.

The guide will first present a predicted 1H-NMR spectrum of 4,5-dichloro-2-nitrobenzoic acid, detailing the rationale behind the expected chemical shifts and coupling patterns. This will be followed by a comparative analysis with related molecules to highlight the influence of substituent effects on the proton chemical environment. Finally, a comprehensive, step-by-step protocol for acquiring a high-quality 1H-NMR spectrum of the target compound is provided, ensuring experimental reproducibility and data integrity.

Predicted 1H-NMR Spectrum of 4,5-Dichloro-2-nitrobenzoic Acid

The structure of 4,5-dichloro-2-nitrobenzoic acid dictates a simple yet informative 1H-NMR spectrum. The aromatic region is expected to display two distinct signals corresponding to the two non-equivalent aromatic protons.

Caption: Molecular structure of 4,5-dichloro-2-nitrobenzoic acid.

Based on established principles of substituent effects in NMR spectroscopy, a prediction of the chemical shifts (δ) and coupling constants (J) can be made. The electron-withdrawing nature of the nitro (-NO2), chloro (-Cl), and carboxylic acid (-COOH) groups will deshield the aromatic protons, shifting their signals downfield.

Table 1: Predicted 1H-NMR Data for 4,5-Dichloro-2-nitrobenzoic Acid

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H-3~8.2SingletN/AThis proton is ortho to a chlorine atom and meta to both the nitro and carboxylic acid groups. The strong deshielding effect of the adjacent chlorine and the cumulative electron-withdrawing effects of the other substituents will result in a significant downfield shift. Due to the absence of adjacent protons, it is expected to appear as a singlet.
H-6~7.9SingletN/AThis proton is ortho to the carboxylic acid group and meta to a chlorine atom and the nitro group. It will also be deshielded, but likely to a slightly lesser extent than H-3. The absence of neighboring protons will result in a singlet.
-COOH>10Broad SingletN/AThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a very downfield chemical shift. Its position can be concentration and solvent dependent.[1][2]

Comparative Spectral Analysis

To substantiate the predicted spectrum, a comparison with structurally related molecules is invaluable. This approach allows for a more nuanced understanding of how different substituents modulate the electronic environment of the aromatic ring.

Dichlorobenzene Isomers

The 1H-NMR spectra of dichlorobenzene isomers provide a baseline for understanding the effect of chlorine substitution.[3] For instance, 1,4-dichlorobenzene shows a single peak due to the chemical equivalence of all four protons.[4][5] In contrast, 1,2-dichlorobenzene and 1,3-dichlorobenzene show more complex splitting patterns due to the presence of non-equivalent protons.[6][7] This comparison underscores the importance of molecular symmetry in determining the number of signals in an NMR spectrum.

Nitrobenzoic Acid Isomers

The isomers of nitrobenzoic acid demonstrate the powerful deshielding effect of the nitro group.[8] In all isomers (2-nitro, 3-nitro, and 4-nitrobenzoic acid), the aromatic protons resonate at significantly downfield positions compared to unsubstituted benzoic acid.[9][10][11] This is a direct consequence of the strong electron-withdrawing nature of the nitro group, which reduces the electron density around the aromatic protons.[12]

Chloro-nitrobenzoic Acid Isomers

Examining isomers such as 4-chloro-2-nitrobenzoic acid and 5-chloro-2-nitrobenzoic acid provides the most direct comparison.[13][14] For example, in 4-chloro-2-nitrobenzoic acid, the proton situated between the nitro and chloro groups is expected to be significantly deshielded. By comparing the observed chemical shifts in these known compounds with the predicted values for 4,5-dichloro-2-nitrobenzoic acid, we can refine our expectations and gain confidence in the predicted assignments.

Caption: Logical workflow for predicting the 1H-NMR spectrum.

Experimental Protocol for 1H-NMR Analysis

To obtain a high-quality 1H-NMR spectrum of 4,5-dichloro-2-nitrobenzoic acid, adherence to a meticulous experimental protocol is crucial. The following steps outline a robust methodology for sample preparation and data acquisition.

Materials
  • 4,5-dichloro-2-nitrobenzoic acid (5-10 mg)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6), 0.6-0.7 mL

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d6 is often a good choice for carboxylic acids due to its high polarity. CDCl3 can also be used, but solubility may be a limiting factor.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4,5-dichloro-2-nitrobenzoic acid and place it in a clean, dry vial.[7]

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7]

    • Vortex the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the sample.

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This step is critical to ensure good magnetic field homogeneity and sharp NMR signals.

  • Data Acquisition:

    • Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is typically an automated process on modern spectrometers.

    • Acquire a standard one-dimensional 1H-NMR spectrum. Key acquisition parameters to consider include:

      • Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

      • Relaxation delay (d1): A delay of 1-2 seconds is typically adequate.

      • Acquisition time (at): An acquisition time of 2-4 seconds will provide good resolution.

      • Pulse width: Use a calibrated 90° pulse.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak or the TMS signal to its known value (0 ppm for TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Sources

A Comparative Guide to the FTIR-Based Identification of Dichloronitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and quality control analysts in the pharmaceutical and chemical industries, the unambiguous identification of substituted benzoic acid isomers is a critical step in ensuring product purity, efficacy, and safety. Subtle differences in the substitution pattern on the benzene ring can lead to vastly different chemical and biological properties. This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectral features of dichloronitrobenzoic acid isomers, with a focus on identifying the key vibrational peaks that differentiate these closely related compounds. While a definitive experimental spectrum for 4,5-dichloro-2-nitrobenzoic acid is not widely available in public databases, this guide will use established spectroscopic principles and data from its isomers to predict its characteristic spectral signature and provide a framework for its identification.

The Diagnostic Power of FTIR in Isomer Differentiation

FTIR spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups and elucidating the overall molecular structure. For substituted aromatic compounds like dichloronitrobenzoic acids, the position, intensity, and shape of absorption bands are highly sensitive to the electronic effects and spatial arrangement of the chloro, nitro, and carboxylic acid substituents. This sensitivity is the key to differentiating between isomers.

The primary regions of interest in the FTIR spectrum of a dichloronitrobenzoic acid are:

  • O-H and C-H Stretching Region (4000-2500 cm⁻¹): Dominated by the broad O-H stretch of the carboxylic acid dimer and the sharp C-H stretches of the aromatic ring.

  • Carbonyl Stretching Region (1800-1650 cm⁻¹): Features the intense C=O stretching vibration of the carboxylic acid, the position of which is influenced by electronic effects and hydrogen bonding.

  • Nitro Group Stretching Region (1600-1475 cm⁻¹ and 1390-1300 cm⁻¹): Characterized by the strong asymmetric and symmetric stretching vibrations of the NO₂ group.

  • Fingerprint Region (1500-600 cm⁻¹): A complex region containing C-C ring stretching, C-H in-plane and out-of-plane bending, C-Cl stretching, and other bending vibrations. The unique pattern of peaks in this region serves as a molecular "fingerprint" and is crucial for distinguishing between isomers.

Comparative Spectral Analysis of Dichloronitrobenzoic Acid Isomers

To illustrate the subtle yet significant differences in the FTIR spectra of dichloronitrobenzoic acid isomers, we will compare the expected spectrum of 4,5-dichloro-2-nitrobenzoic acid with the known spectra of its isomers, such as 2-chloro-4-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid.[1][2][3][4]

Key Vibrational Modes and Their Expected Wavenumbers
Vibrational Mode General Wavenumber Range (cm⁻¹) Expected Characteristics for 4,5-dichloro-2-nitrobenzoic acid Comparative Notes for Isomers
O-H Stretch (Carboxylic Acid Dimer) 3300 - 2500A very broad and strong absorption, typical of hydrogen-bonded carboxylic acids.[5]The breadth and exact position can vary slightly with crystal packing differences among isomers.
Aromatic C-H Stretch 3100 - 3000Weak to medium sharp peaks. The presence of only two adjacent hydrogens will influence the pattern.The number and position of these peaks will differ based on the number of C-H bonds on the ring.
C=O Stretch (Carboxylic Acid) 1740 - 1680A very strong and sharp peak. The ortho-nitro group will have a significant electron-withdrawing effect, potentially shifting this peak to a higher wavenumber.[6]The position of this peak is sensitive to the electronic environment created by the substituents. For example, a nitro group para to the carboxylic acid might have a different electronic influence than one that is ortho.
NO₂ Asymmetric Stretch 1550 - 1475A very strong absorption. The electron-rich environment from the two chlorine atoms may slightly lower the frequency.The position is sensitive to the electronic nature of adjacent groups.[7]
NO₂ Symmetric Stretch 1360 - 1290A strong absorption.This peak, in conjunction with the asymmetric stretch, is highly characteristic of the nitro group.
Aromatic C=C Stretch 1625 - 1430Multiple bands of variable intensity. The substitution pattern will create a unique set of peaks in this region.[8]The pattern of these peaks is a key part of the fingerprint for each isomer.
C-Cl Stretch 800 - 600Two distinct stretching vibrations are expected due to the two C-Cl bonds. Their exact positions will depend on their coupling with other vibrational modes.[8]The positions of the C-Cl stretches are highly dependent on their location on the ring and can be a key differentiator.
C-H Out-of-Plane Bending 900 - 700A strong peak whose position is highly diagnostic of the aromatic substitution pattern. For two adjacent hydrogens, a strong band is expected around 880-800 cm⁻¹.This is one of the most reliable regions for distinguishing between isomers based on the substitution pattern.

Predicted FTIR Spectrum of 4,5-dichloro-2-nitrobenzoic acid: A Qualitative Assessment

Based on the analysis of its functional groups and comparison with related structures, the FTIR spectrum of 4,5-dichloro-2-nitrobenzoic acid is predicted to exhibit the following key features:

  • A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, characteristic of a carboxylic acid dimer.

  • Weak aromatic C-H stretching peaks around 3100-3050 cm⁻¹.

  • An intense carbonyl (C=O) stretching peak likely above 1700 cm⁻¹ due to the electron-withdrawing nature of the ortho-nitro group.

  • Two very strong nitro group absorptions: the asymmetric stretch between 1540-1520 cm⁻¹ and the symmetric stretch between 1350-1330 cm⁻¹.

  • A complex pattern of C=C stretching bands in the 1600-1450 cm⁻¹ region.

  • Distinct C-Cl stretching vibrations in the 800-650 cm⁻¹ range.

  • A strong C-H out-of-plane bending band around 850-820 cm⁻¹, indicative of the isolated aromatic hydrogen and the two adjacent hydrogens.

The most significant differences between the spectrum of 4,5-dichloro-2-nitrobenzoic acid and its isomers will be found in the fingerprint region (1500-600 cm⁻¹) . The unique substitution pattern will result in a distinct pattern of C-C stretching, C-H bending, and C-Cl stretching vibrations that, when compared to a reference spectrum, can provide unambiguous identification.

Experimental Protocol for FTIR Analysis of Dichloronitrobenzoic Acid Samples

To obtain a high-quality FTIR spectrum of a solid sample such as a dichloronitrobenzoic acid isomer, the following experimental protocol is recommended.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality transmission spectra of solid samples.

Methodology:

  • Grinding: In a dry agate mortar, grind approximately 1-2 mg of the dichloronitrobenzoic acid sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality: The KBr acts as an infrared-transparent matrix, allowing the IR beam to pass through the sample with minimal interference. Grinding the sample to a fine powder minimizes scattering of the infrared radiation, resulting in a better quality spectrum.

Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

Acquisition Parameters:

  • Scan Range: 4000 to 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Background: Record a background spectrum of a blank KBr pellet or the empty sample compartment prior to sample analysis. The final spectrum is presented in absorbance or transmittance mode.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the identification of dichloronitrobenzoic acid isomers.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (100-200 mg) Grind->Mix Press 3. Press into Pellet Mix->Press Background 4. Acquire Background Spectrum Press->Background Place Pellet in Spectrometer Sample 5. Acquire Sample Spectrum Background->Sample Process 6. Process Spectrum (Baseline Correction) Sample->Process Identify 7. Identify Key Peaks (O-H, C=O, NO₂, C-Cl) Process->Identify Compare 8. Compare Fingerprint Region with References Identify->Compare Conclude 9. Confirm Isomer Identity Compare->Conclude

Caption: Experimental workflow for FTIR-based identification of dichloronitrobenzoic acid isomers.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation and differentiation of dichloronitrobenzoic acid isomers. While the lack of a publicly available experimental spectrum for 4,5-dichloro-2-nitrobenzoic acid presents a challenge, a combination of predictive analysis based on known spectroscopic principles and comparative studies with its isomers provides a robust framework for its identification. The key to unambiguous identification lies in the careful analysis of the fingerprint region, where the unique substitution pattern of each isomer creates a distinct and characteristic spectral signature. By following the detailed experimental protocol and comparative approach outlined in this guide, researchers can confidently identify and differentiate these critical chemical compounds.

References

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. Available at: [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. Available at: [Link]

  • 4-Chloro-2-nitrobenzoic acid. NIST WebBook. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

  • Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Available at: [Link]

  • 4-[(2,5-dichlorophenyl)thio]-3-nitrobenzoic acid. SpectraBase. Available at: [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. Available at: [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. Available at: [Link]

  • FTIR functional groups assignments associated with the samples (i) 2NBA and 2NMA and (ii) P-2NBA and P-2NMA. ResearchGate. Available at: [Link]

  • 2-Chloro-5-nitrobenzoic acid. NIST WebBook. Available at: [Link]

  • VIBRATIONAL SPECTRAL STUDIES, NLO AND NBO ANALYSES OF 2-CHLORO-4-NITROBENZOICACID BASED ON DENSITY FUNCTIONAL THEORY. IJCRR. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM. Available at: [Link]

  • 4,5-dichloro-2-nitrobenzoic acid (C7H3Cl2NO4). PubChemLite. Available at: [Link]

  • 4-Chloro-2-nitro-benzoic acid. SpectraBase. Available at: [Link]

  • Vibrational study of 2,4-Dichlorobenzoic acid by DFT. IJASTEMS. Available at: [Link]

  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. EPA. Available at: [Link]

  • Spectral Database Index. IRUG. Available at: [Link]

  • Spectral Database for Organic Compounds,SDBS. AIST. Available at: [Link]

  • Density functional and experimental studies on the FT‐IR and FT‐Raman spectra and structure of benzoic acid and 3,5‐dichloro salicylic acid. ResearchGate. Available at: [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. ResearchGate. Available at: [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

  • VIBRATIONAL INVESTIGATION, MOLECULAR STRUCTURE OF 1, 2 DICHLORO- 4-FLUORO-5- NITROBENZENE. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. PMC. Available at: [Link]

  • Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Scientific Research Publishing. Available at: [Link]

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A Comparative Analysis of Reactivity: 4,5-dichloro vs. 2,4-dichloro-nitrobenzoic Acid in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting and Understanding SNAr Reactivity in Drug Discovery Intermediates

In the synthesis of complex pharmaceutical intermediates, the selective functionalization of aromatic rings is a cornerstone of molecular design. Dichloronitrobenzoic acids, for instance, are versatile scaffolds, offering multiple reaction sites that can be exploited for building molecular complexity. However, the isomeric arrangement of substituents dramatically alters the reactivity of the C-Cl bonds towards nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of 4,5-dichloronitrobenzoic acid and 2,4-dichloronitrobenzoic acid, grounded in the principles of physical organic chemistry and supported by mechanistic insights.

The Decisive Role of Substituent Effects in SNAr Reactions

Nucleophilic aromatic substitution is not a straightforward displacement like its aliphatic SN2 counterpart. Instead, it typically proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the primary determinant of the reaction rate.

The reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), particularly when they are positioned ortho or para to the leaving group (in this case, a chloro substituent).[3][4] This specific positioning allows the powerfully electron-withdrawing nitro group to delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the reaction.[5] Conversely, an EWG in the meta position offers no such resonance stabilization, leading to significantly lower reactivity.[5][6]

Structural and Electronic Analysis of the Isomers

2,4-dichloro-nitrobenzoic Acid: A Tale of Two Activated Sites

In 2,4-dichloro-nitrobenzoic acid, the aromatic ring is substituted with a strongly deactivating nitro group at C1, a carboxylic acid group at C2, and chloro groups at C2 and C4. For the purpose of SNAr, we consider the nitro group at the position of the benzoic acid's carboxyl group as the primary activating group. Therefore, we will be analyzing 2,4-dichloro-1-nitrobenzene for its reactivity patterns.

  • Reactivity at C2: The chloro group at the C2 position is ortho to the nitro group at C1.

  • Reactivity at C4: The chloro group at the C4 position is para to the nitro group at C1.

Both chloro substituents are in activated positions. The nitro group can effectively stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at either C2 or C4 through resonance.

cluster_24_ortho Attack at C2 (ortho) cluster_24_para Attack at C4 (para) 24_start 2,4-Dichloronitrobenzene 24_meisenheimer_ortho Meisenheimer Complex (Stabilized by ortho -NO₂) 24_start->24_meisenheimer_ortho + Nu⁻ 24_nu_ortho Nu⁻ 24_product_ortho 2-Nu-4-chloronitrobenzene 24_meisenheimer_ortho->24_product_ortho - Cl⁻ 24_cl_ortho Cl⁻ 24_start2 2,4-Dichloronitrobenzene 24_meisenheimer_para Meisenheimer Complex (Stabilized by para -NO₂) 24_start2->24_meisenheimer_para + Nu⁻ 24_nu_para Nu⁻ 24_product_para 4-Nu-2-chloronitrobenzene 24_meisenheimer_para->24_product_para - Cl⁻ 24_cl_para Cl⁻

Caption: SNAr pathways for 2,4-dichloronitrobenzene.

Theoretically, both positions are highly susceptible to nucleophilic attack. The choice between the C2 and C4 positions will often depend on a subtle interplay of steric and electronic factors. The ortho position (C2) might experience some steric hindrance from the adjacent nitro group, potentially favoring attack at the more accessible para position (C4).[7][8]

4,5-dichloro-nitrobenzoic Acid: A Study in Contrasting Reactivities

For 4,5-dichloro-nitrobenzoic acid, the substituent pattern tells a different story. Again, considering the nitro group as the primary activator at C1, we have:

  • Reactivity at C4: The chloro group at the C4 position is para to the nitro group.

  • Reactivity at C5: The chloro group at the C5 position is meta to the nitro group.

This arrangement creates a significant difference in the reactivity of the two chloro atoms.

  • The C4-Cl bond is activated, as the para nitro group can stabilize the Meisenheimer complex through resonance.

  • The C5-Cl bond is not activated by resonance. The nitro group is meta to this position, meaning it cannot delocalize the negative charge of the intermediate via resonance.[5][6] While the inductive effect of the nitro group still renders the ring electron-poor, the lack of resonance stabilization makes SNAr at this position significantly less favorable.

cluster_45_para Attack at C4 (para) - Favorable cluster_45_meta Attack at C5 (meta) - Unfavorable 45_start 4,5-Dichloronitrobenzene 45_meisenheimer_para Meisenheimer Complex (Stabilized by para -NO₂) 45_start->45_meisenheimer_para + Nu⁻ 45_nu_para Nu⁻ 45_product_para 4-Nu-5-chloronitrobenzene 45_meisenheimer_para->45_product_para - Cl⁻ 45_cl_para Cl⁻ 45_start2 4,5-Dichloronitrobenzene 45_meisenheimer_meta Meisenheimer Complex (No resonance stabilization) 45_start2->45_meisenheimer_meta + Nu⁻ 45_nu_meta Nu⁻ 45_product_meta 5-Nu-4-chloronitrobenzene 45_meisenheimer_meta->45_product_meta - Cl⁻ 45_cl_meta Cl⁻

Caption: SNAr pathways for 4,5-dichloronitrobenzene.

Head-to-Head Comparison and Reactivity Prediction

Based on the electronic principles of the SNAr mechanism, a clear prediction of relative reactivity can be made.

Feature2,4-dichloro-nitrobenzoic acid4,5-dichloro-nitrobenzoic acid
Activated Positions C2 (ortho), C4 (para)C4 (para)
Unactivated Positions NoneC5 (meta)
Predicted Reactivity HighModerate to High (at C4 only)
Selectivity Potentially a mixture of 2- and 4-substituted products, with 4-substitution often favored to minimize steric hindrance.Highly selective for substitution at the C4 position.

Experimental Protocol: Synthesis of a 4-amino-5-chloro-nitrobenzoic Acid Derivative

This protocol outlines a general procedure for the selective nucleophilic aromatic substitution on 4,5-dichloro-nitrobenzoic acid using an amine nucleophile. The principles can be adapted for other nucleophiles and substrates.

G start Start dissolve Dissolve 4,5-dichloronitrobenzoic acid in a polar aprotic solvent (e.g., DMSO). start->dissolve add_base Add a non-nucleophilic base (e.g., K₂CO₃) to deprotonate the carboxylic acid. dissolve->add_base add_nucleophile Add the amine nucleophile (e.g., benzylamine). add_base->add_nucleophile heat Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC/LC-MS. add_nucleophile->heat workup Perform aqueous workup: Pour into water, acidify to precipitate the product. heat->workup isolate Isolate the crude product by filtration. workup->isolate purify Purify the product by recrystallization or column chromatography. isolate->purify end End purify->end

Sources

UV-Vis absorption maxima of 4,5-Dichloro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis spectral properties of 4,5-Dichloro-2-nitrobenzoic acid , a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical agents.

Part 1: Executive Summary & Compound Identity

4,5-Dichloro-2-nitrobenzoic acid is an electron-deficient aromatic building block. Its spectral signature is defined by the interplay between the electron-withdrawing nitro/carboxyl groups and the electron-donating (via resonance) chlorine substituents.

Property Details
CAS Number 2011-09-8
IUPAC Name 4,5-Dichloro-2-nitrobenzoic acid
Molecular Formula

Molecular Weight 236.01 g/mol
Physical State Light yellow crystalline solid
Melting Point 190–210 °C
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.

Part 2: Comparative Spectral Profiling

In the absence of a single, universal "standard" spectrum for this specific isomer in all solvents, its performance is best evaluated by comparing it to its structural parent (2-nitrobenzoic acid) and its mono-chlorinated analog. This comparison highlights the bathochromic (red) shift and hyperchromic effect induced by the halogen substituents.

UV-Vis Absorption Maxima ( )

The following data represents the primary electronic transitions observed in polar protic solvents (e.g., Methanol/Ethanol).

CompoundStructurePrimary

(nm)
Secondary

(nm)
Electronic Transition
2-Nitrobenzoic Acid (Parent)

270 – 280 ~310 (shoulder)

(Benzene ring)
4-Chloro-2-nitrobenzoic Acid (Analog)

315 – 325 ~270

/ Charge Transfer
4,5-Dichloro-2-nitrobenzoic Acid (Target)

320 – 340 280 – 290 Enhanced Charge Transfer

Technical Insight: The addition of chlorine atoms at the 4 and 5 positions introduces auxochromic effects. While chlorine is inductively electron-withdrawing, its lone pairs participate in resonance with the aromatic ring. In the presence of the strong electron-withdrawing nitro group (ortho/para directing), this creates a "push-pull" electronic system.

  • Effect: This lowers the energy gap between the HOMO and LUMO, resulting in a shift of the absorption maximum to longer wavelengths (Red Shift) compared to the non-chlorinated parent.

  • Performance Implication: For detection purposes (e.g., HPLC-UV), monitoring at 330 nm provides higher specificity for the dichloro derivative, minimizing interference from simple benzoic acid impurities which absorb below 300 nm.

Part 3: Experimental Protocol for Spectral Validation

To obtain precise molar extinction coefficients (


) for your specific lot, follow this self-validating protocol. This workflow ensures data integrity by accounting for solvent effects and potential aggregation.
Reagents & Equipment
  • Solvent: HPLC-grade Methanol (preferred for solubility and cutoff < 210 nm).

  • Blank: Pure HPLC-grade Methanol.

  • Standard: 4,5-Dichloro-2-nitrobenzoic acid (>98% purity).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

Step-by-Step Methodology
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh exactly 23.6 mg of 4,5-Dichloro-2-nitrobenzoic acid.

    • Dissolve in 100 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Dilutions (Linearity Check):

    • Prepare a series of 5 dilutions ranging from

      
       M to 
      
      
      
      M.
    • Example: Dilute 1 mL of Stock to 10 mL, 20 mL, 50 mL, etc.

  • Spectral Scanning:

    • Baseline: Run a baseline correction using the blank solvent in both cuvettes.

    • Scan: Scan the most concentrated sample (

      
       M) from 500 nm down to 200 nm.
      
    • Identify Peaks: Locate

      
       (likely broad band centered ~330 nm and sharper band ~285 nm).
      
  • Data Validation (Beer-Lambert Law):

    • Measure Absorbance (

      
      ) at 
      
      
      
      for all 5 concentrations.
    • Plot

      
       vs. Concentration (
      
      
      
      ).
    • Calculate

      
       (Molar Absorptivity) from the slope: 
      
      
      
      .
    • Acceptance Criteria:

      
       for the regression line.
      

Part 4: Workflow Visualization

The following diagram illustrates the logical flow for characterizing the UV-Vis profile, distinguishing between qualitative identification and quantitative validation.

UV_Characterization_Workflow Start Start: Sample Characterization Solubility Solubility Test (MeOH/EtOH) Start->Solubility StockPrep Prepare Stock Solution (1 mM) Solubility->StockPrep Scan Full Spectrum Scan (200-500 nm) StockPrep->Scan PeakID Identify Lambda Max (Expected: ~330 nm) Scan->PeakID Linearity Prepare Dilution Series (10-50 µM) PeakID->Linearity Calc Calculate Molar Absorptivity (ε) Slope of A vs. C Linearity->Calc QualityCheck Quality Check (R² > 0.999?) Calc->QualityCheck QualityCheck->StockPrep Fail (Re-prep) Report Generate Report (λmax, ε) QualityCheck->Report Pass

Caption: Workflow for the determination and validation of UV-Vis spectral parameters.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 2-Nitrobenzoic Acid. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 4,5-Dichloro-2-nitrobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Optimizing Elemental Analysis for 4,5-Dichloro-2-nitrobenzoic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Challenge

4,5-Dichloro-2-nitrobenzoic acid (CAS: 20098-48-0) is a critical intermediate in the synthesis of diverse pharmaceutical agents (e.g., Tamsulosin precursors) and agrochemicals. However, its validation via Elemental Analysis (EA) presents a specific "microanalytical paradox":

  • High Halogen Content (~30% Cl): Can poison standard combustion catalysts and interfere with Nitrogen detection.

  • Nitro Group (~6% N): Susceptible to incomplete combustion or "flash" volatilization.

This guide compares the performance of Automated Dynamic Flash Combustion against the traditional Schöniger Oxygen Flask method. We also evaluate the efficacy of different Calibration Standards (Sulfanilamide vs. 4-Chlorobenzoic Acid) to determine which system yields the requisite


 accuracy for this specific matrix.

Product Profile & Theoretical Standards

Before selecting an analytical method, the theoretical composition must be established as the immutable benchmark.

Compound: 4,5-Dichloro-2-nitrobenzoic acid Formula:


Molecular Weight:  236.01  g/mol 
Table 1: Theoretical Elemental Composition (The Target)
ElementSymbolAtomic MassCountMass ContributionTheoretical %
CarbonC12.011784.07735.62%
HydrogenH1.00833.0241.28%
ChlorineCl35.45270.9030.04%
NitrogenN14.007114.0075.93%
OxygenO15.999463.99627.12%

Critical Insight: The high Chlorine content (30.04%) is the primary source of error. In standard CHNS analyzers, Chlorine can react with the Tin (Sn) capsule or the combustion tube packing, leading to low recovery if not specifically addressed.

Comparative Analysis: Calibration Standards

The choice of calibration standard (Reference Material) is the single biggest variable in accuracy. You cannot calibrate a machine for a 30% Chlorine compound using a standard with 0% Chlorine.

Alternative A: Sulfanilamide (The Industry Default)
  • Composition: C (41.84%), H (4.68%), N (16.27%), S (18.62%), Cl (0%) .

  • Verdict: Unsuitable for 4,5-Dichloro-2-nitrobenzoic acid.

  • Reasoning: Lacks halogens. Using this to calibrate the Nitrogen response in the presence of high Chlorine introduces "matrix mismatch." The analyzer's trap efficiency for halogens is never validated.

Alternative B: 4-Chlorobenzoic Acid (The Matched Standard)
  • Composition: C (53.70%), H (3.22%), Cl (22.64%) .

  • Verdict: Superior for Chlorine calibration.

  • Reasoning: Structurally similar (benzoic acid derivative) with high halogen content. It validates the combustion tube's ability to handle Cl gas without carryover.

Alternative C: 2,4-Dinitrochlorobenzene (The Stress Test)
  • Composition: High Nitro, High Chlorine.

  • Verdict: Excellent for validating N/Cl separation.

  • Reasoning: Mimics the specific "Nitro-Chloro" interference potential of the analyte.

Comparative Analysis: Analytical Methods

We compare the two dominant methodologies for analyzing this compound.

Method A: Automated Dynamic Flash Combustion (CHNS)
  • Mechanism: Sample is dropped into a combustion tube (

    
    ) with Oxygen.[1] Gases are separated via GC or adsorption columns.
    
  • Pros: Fast (5 mins), simultaneous C/H/N.

  • Cons: Chlorine interferes. High Cl requires a "Halogen Trap" (Silver wool or similar) to prevent sensor damage. If the trap is saturated, Cl gas mimics Nitrogen signals or corrodes the detector.

  • Best For: C, H, N determination only if Ag-traps are fresh.

Method B: Schöniger Oxygen Flask (The "Gold Standard" for Cl)
  • Mechanism: Sample is wrapped in ashless paper, burned in a closed flask of Oxygen. Gases are absorbed into a liquid (NaOH/H2O2) and titrated.

  • Pros: Extremely accurate for Halogens (Cl, Br, I). Eliminates matrix interference.

  • Cons: Manual, requires skill, measures only one element at a time.

  • Best For: Definitive Chlorine determination.

Table 2: Performance Comparison Matrix
FeatureAutomated Combustion (CHNS)Schöniger Flask + Potentiometric Titration
Analyte Focus C, H, N (Cl optional)Chlorine (Cl) , Sulfur (S)
Precision (Cl)

(Often Low Bias)

(High Precision)
Interference Cl may overlap with N peakMinimal (Specific Ion Electrodes)
Sample Size 1–2 mg10–20 mg
Throughput High (Automated)Low (Manual)
Cost per Run High (Consumables: Ag wool, Cu)Low (Reagents: NaOH, AgNO3)

Experimental Protocol: The Self-Validating System

To achieve the "Publishable Standard" (


), a hybrid approach is recommended: Automated Combustion for C/H/N  and Schöniger Flask for Cl .
Workflow Diagram (DOT)

EA_Workflow cluster_CHN Pathway A: C/H/N Determination cluster_Cl Pathway B: Chlorine Determination Start Sample: 4,5-Dichloro-2-nitrobenzoic acid Weigh_A Weigh 1.5mg (Microbalance) Use Tin Capsule Start->Weigh_A Weigh_B Weigh 15mg Ashless Filter Paper Start->Weigh_B Add_Ox Add V2O5 Oxidant (Boosts Nitro Combustion) Weigh_A->Add_Ox Combust_A Flash Combustion (980°C) WO3 Catalyst + Ag Wool Trap Add_Ox->Combust_A Detect_A TCD Detection Combust_A->Detect_A Result Compare vs Theoretical Target: +/- 0.4% Detect_A->Result Flask Schöniger Oxygen Flask Absorbent: 1N NaOH + H2O2 Weigh_B->Flask Combust_B Ignite & Invert Wait 30 mins for Absorption Flask->Combust_B Titrate Potentiometric Titration 0.01N AgNO3 Combust_B->Titrate Titrate->Result

Caption: Hybrid analytical workflow separating C/H/N combustion from Halogen-specific titration to eliminate interference.

Detailed Protocol: Schöniger Flask for Chlorine

This protocol is self-validating via the use of a control standard (4-Chlorobenzoic acid).

Reagents:

  • Absorbing Solution: 10 mL Deionized Water + 1.0 mL 1N NaOH + 3 drops 30%

    
     (to reduce any formed 
    
    
    
    gas back to
    
    
    ).
  • Titrant: 0.01 N Silver Nitrate (

    
    ).
    
  • Solvent: Acetone (Analytical Grade).

Step-by-Step:

  • Blank Run: Perform the entire procedure with filter paper only. This establishes the "System Blank" (usually < 0.05 mL titrant).

  • Standard Validation: Run 4-Chlorobenzoic acid (Theoretical Cl: 22.64%). If recovery is

    
     or 
    
    
    
    , stop. Check leak tightness of the flask.
  • Sample Preparation: Weigh ~15 mg of 4,5-Dichloro-2-nitrobenzoic acid onto ashless filter paper (Whatman 42). Fold into a "flag" with a fuse tail.

  • Combustion: Place in the Platinum basket. Flush flask with

    
     for 30s. Ignite and immediately invert.
    
    • Observation Check: The flame should be bright and rapid. Soot formation indicates incomplete combustion (reject sample).

  • Absorption: Shake vigorously for 2 minutes. Let stand for 30 minutes to ensure all mist is absorbed.

  • Titration: Rinse the stopper and basket into the flask with Acetone. Titrate potentiometrically with

    
    .[2][3][4]
    
    • Endpoint: Maximum change in mV (first derivative).

Calculation:



Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Carbon / Low Nitrogen Incomplete combustion of the Nitro group.Add Vanadium Pentoxide (

)
to the sample capsule to supply extra Oxygen at the core.
High Nitrogen Chlorine interference (Cl gas reading as N).Replace the Silver Wool trap in the reduction tube.
Low Chlorine Loss of

gas or incomplete reduction.
Ensure

is fresh (essential to reduce

). Increase absorption time.
Soot in Flask Sample size too large for Oxygen volume.Reduce sample weight to <10 mg or use a 1L flask.

References

  • Schöniger, W. (1955).[5] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta, 43(1), 123-129.

  • ASTM E442-91. "Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion." ASTM International.

  • RSC Analyst. (2023). "High-sensitivity elemental ionization for quantitative detection of halogenated compounds." The Analyst.

  • PubChem. "4,5-Dichloro-2-nitrobenzoic acid (Compound Summary)." National Library of Medicine.

  • Sigma-Aldrich. "Certificate of Analysis: 4-Chlorobenzoic Acid (TraceCERT)." Merck KGaA.

Sources

×

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